(Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine
Description
BenchChem offers high-quality (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(2,4,5-trimethylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C13H21N/c1-9(2)14-8-13-7-11(4)10(3)6-12(13)5/h6-7,9,14H,8H2,1-5H3 |
InChI Key |
CPMDGMLDZDDWJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CNC(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Analytical and Pharmacological Profiling of C₁₃H₂₁N Isomeric Compounds: A Comprehensive Guide for Researchers
Executive Summary
The chemical space defined by the molecular formula C₁₃H₂₁N (exact monoisotopic mass: 191.1674 Da) encompasses a diverse array of structural isomers, ranging from illicit psychostimulant analogs to industrial alkylated anilines. For researchers in forensic toxicology, neuropharmacology, and drug metabolism, distinguishing between these isomers presents a significant analytical challenge due to their identical mass and similar physicochemical properties.
As a Senior Application Scientist, I have designed this technical guide to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the analytical bottlenecks associated with C₁₃H₂₁N isomers, establish self-validating experimental workflows for their definitive identification, and map their pharmacological metabolism pathways.
The C₁₃H₂₁N Chemical Space: Isomerism and Physicochemical Properties
The formula C₁₃H₂₁N primarily represents nitrogen-containing aliphatic and aromatic compounds. In drug development and forensic analysis, the most critical isomers are the N-alkylamphetamines . The structural variation—specifically the length and branching of the N-alkyl chain—dictates not only the compound's analytical behavior but also its binding affinity and metabolic clearance[1].
To establish a baseline for analytical method development, we must first compare the quantitative physicochemical properties of the primary C₁₃H₂₁N isomers:
Table 1: Physicochemical Profiling of Key C₁₃H₂₁N Isomers
| Compound Name | IUPAC Nomenclature | Amine Classification | Exact Mass (Da) | XLogP3 | TPSA (Ų) |
| N-Butylamphetamine | N-(1-phenylpropan-2-yl)butan-1-amine | Secondary | 191.1674 | 3.4 | 12.0 |
| N,N-Diethylamphetamine | N,N-diethyl-1-phenylpropan-2-amine | Tertiary | 191.1674 | 3.4 | 3.2 |
| t-Butylamphetamine | 2-methyl-N-(1-phenylpropan-2-yl)propan-2-amine | Secondary | 191.1674 | 3.1 | 12.0 |
| N-Heptylaniline | N-heptylaniline | Secondary | 191.1674 | 4.4 | 12.0 |
Data sourced from computed PubChem properties[2],[3],[4],[5].
Causality in Data: Notice the Topological Polar Surface Area (TPSA). The shift from a secondary amine (N-butylamphetamine, 12.0 Ų)[2] to a tertiary amine (N,N-diethylamphetamine, 3.2 Ų)[3] drastically reduces hydrogen-bonding capacity. This fundamental structural difference is the exact mechanism we will exploit in our analytical workflows to force chromatographic separation.
Analytical Workflows: Overcoming Isomeric Co-elution
The Analytical Bottleneck
Under standard Electron Impact (EI) Gas Chromatography-Mass Spectrometry (GC-MS) at 70 eV, N-alkylamphetamines undergo rapid
The Solution: Chemical Logic via Derivatization
To achieve baseline resolution, we apply a derivatization step using perfluoroacyl anhydrides, such as pentafluoropropionyl (PFP) or heptafluorobutyryl (HFB) anhydride[7].
-
The Mechanism: PFP anhydride selectively reacts with the active proton on secondary amines (e.g., N-butylamphetamine) to form highly stable, volatile fluorinated amides, drastically shifting their mass and retention time.
-
The Diagnostic Contrast: Tertiary amines (e.g., N,N-diethylamphetamine) lack a replaceable proton and remain completely unreacted.
Chemical derivatization workflow for resolving C13H21N amine isomers.
Protocol 1: Self-Validating GC-MS Isomer Differentiation
1. Sample Extraction: Adjust 1 mL of urine/plasma to pH 10.5 using 0.1 M NaOH. Extract with 3 mL of ethyl acetate. Centrifuge at 3000 x g for 5 minutes and transfer the organic layer. 2. Derivatization: Evaporate the organic layer to dryness under a gentle stream of N₂. Add 50 µL of ethyl acetate and 50 µL of PFPA. Incubate at 60°C for 20 minutes. 3. Reconstitution: Evaporate excess reagent under N₂. Reconstitute in 100 µL of ethyl acetate. 4. GC-MS Analysis: Inject 1 µL in splitless mode onto an HP-5MS column (30m x 0.25mm x 0.25µm). 5. System Validation & Control Logic (Crucial):
-
Negative Derivatization Control: Run a parallel sample substituting PFPA with pure ethyl acetate. If a peak shifts in the PFPA sample but remains static in the control, it is definitively a secondary amine (N-butylamphetamine). If it remains static in both, it is a tertiary amine (N,N-diethylamphetamine). This internal logic prevents false positives caused by matrix interference.
Pharmacological Implications & CYP2D6 Metabolism
The N-alkyl chain length of C₁₃H₂₁N amphetamine derivatives directly governs their in vivo pharmacology and metabolic fate[1]. N-butylamphetamine is a known psychostimulant analog, though it is approximately 6-fold less potent than unsubstituted amphetamine in releasing monoamines[8].
In humans, the metabolism of these psychostimulants is heavily regulated by the polymorphic cytochrome P450 isozyme CYP2D6 [9]. While shorter-chain derivatives (like N-ethylamphetamine) undergo significant N-dealkylation, the bulky butyl group in N-butylamphetamine sterically hinders the N-dealkylation pathway[9]. Consequently, CYP2D6 primarily catalyzes the direct ring hydroxylation of N-butylamphetamine to form 4-hydroxy-N-butylamphetamine, with N-dealkylation to amphetamine occurring only as a minor pathway (accounting for 6–9% of urinary excretion)[8],[9].
CYP2D6-mediated metabolic pathways for N-butylamphetamine.
Protocol 2: Self-Validating In Vitro CYP2D6 Metabolism Assay
To experimentally verify the metabolic clearance of a C₁₃H₂₁N candidate, researchers must utilize a controlled microsomal incubation system.
1. Incubation Mixture Preparation: Combine Human Liver Microsomes (HLMs) or recombinant CYP2D6 (0.5 mg/mL final protein concentration) with the C₁₃H₂₁N substrate (10 µM) in 100 mM potassium phosphate buffer (pH 7.4). 2. Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. 3. Reaction Initiation: Add an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂) to initiate metabolism. 4. Reaction Termination: At designated time points (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., amphetamine-d5). 5. System Validation & Control Logic (Crucial):
-
Minus-NADPH Control: Run a parallel incubation replacing the NADPH system with an equal volume of buffer. If substrate depletion occurs in this control tube, the degradation is due to chemical instability or non-CYP enzymatic activity, invalidating the CYP2D6 clearance calculation. A valid assay requires 0% depletion in the minus-NADPH control.
-
Positive Control: Run Dextromethorphan (a known CYP2D6 substrate) in parallel to confirm the enzymatic viability of the microsome batch.
References
-
PubChem. "N-Butyl-alpha-methylbenzeneethanamine | C13H21N | CID 94547". National Institutes of Health (NIH). URL:[Link]
-
PubChem. "N,N-Diethylamphetamine | C13H21N | CID 521361". National Institutes of Health (NIH). URL: [Link]
-
PubChem. "N-Heptylaniline | C13H21N | CID 137787". National Institutes of Health (NIH). URL:[Link]
-
PubChem. "t-Butylamphetamine | C13H21N | CID 12694761". National Institutes of Health (NIH). URL:[Link]
-
Wikipedia. "Butylamphetamine". Wikipedia, The Free Encyclopedia. URL:[Link]
-
Beckett, A. H., & Shenoy, E. V. B. "The effect of N-alkyl chain length and stereochemistry on the absorption, metabolism and urinary excretion of N-alkylamphetamines in man". Journal of Pharmacy and Pharmacology. URL:[Link]
-
Vujić, Z., et al. "Analysis of amphetamines illegally produced in Serbia". ResearchGate. URL:[Link]
-
Cohen, P. A., et al. "A methamphetamine analog (N,α-diethyl-phenylethylamine) identified in a mainstream dietary supplement". ResearchGate. URL:[Link]
-
Bach, M. V., et al. "Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives". PubMed (NIH). URL:[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. N-Butyl-alpha-methylbenzeneethanamine | C13H21N | CID 94547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Diethylamphetamine | C13H21N | CID 521361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Heptylaniline | C13H21N | CID 137787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. t-Butylamphetamine | C13H21N | CID 12694761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Butylamphetamine - Wikipedia [en.wikipedia.org]
- 9. Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of N-isopropyl-2,4,5-trimethylbenzylamine analogs
The following technical guide provides an in-depth review of N-isopropyl-2,4,5-trimethylbenzylamine , a structural analog designed to mimic the physicochemical properties of 2,4,5-trimethylamphetamine (TMA-2) while lacking its specific psychoactive profile.
Classification: Structural Isomer / Adulterant / False-Positive Agent Context: Chemical Mimicry in Phenethylamine Analysis
Executive Summary
The proliferation of N-isopropylbenzylamine as a masking agent for methamphetamine is well-documented. However, sophisticated adulteration strategies have evolved to include ring-substituted analogs. N-isopropyl-2,4,5-trimethylbenzylamine represents a specific class of "designer mimics" intended to replicate the physical constants (melting point, lipophilicity) of 2,4,5-trimethylamphetamine (TMA-2) , a psychedelic phenethylamine.
This guide details the synthesis, pharmacological divergence, and analytical differentiation of this analog. Unlike its phenethylamine counterpart, the benzylamine derivative lacks the
Chemical Identity & Structural Homology[1][2]
The core deception of this molecule lies in its isobaric and isomeric relationship to psychoactive phenethylamines. By shifting the nitrogen atom from the
Table 1: Physicochemical Comparison
| Feature | Target Drug: TMA-2 | Mimic: N-iPr-2,4,5-Trimethylbenzylamine |
| IUPAC Name | 1-(2,4,5-trimethoxyphenyl)propan-2-amine* | N-(2,4,5-trimethylbenzyl)propan-2-amine |
| Core Scaffold | Phenethylamine | Benzylamine |
| Formula | ||
| Nitrogen Position | 2 carbons from ring | 1 carbon from ring |
| Lipophilicity | Moderate (LogP ~1.7 - 2.[1]5) | High (LogP > 3.0 due to trimethyl) |
| Key Fragment (MS) | m/z 44 (amine base peak) | m/z 148 (Tropylium derivative) |
> Note: TMA-2 is typically the trimethoxy variant.[1][2][3] The trimethyl analog discussed here is a direct lipophilic mimic of the trimethyl-phenethylamine series.
Synthesis Protocol: Reductive Amination
Directive: The synthesis of N-isopropyl-2,4,5-trimethylbenzylamine follows the standard reductive amination pathway used for N-isopropylbenzylamine, substituting benzaldehyde with 2,4,5-trimethylbenzaldehyde (Durylaldehyde) .
Experimental Workflow
Precursors:
-
2,4,5-Trimethylbenzaldehyde (Durylaldehyde): The carbonyl source.[4]
-
Isopropylamine: The amine source.
-
Sodium Borohydride (
) or STAB : The reducing agent.
Protocol:
-
Imine Formation: Dissolve 10 mmol of 2,4,5-trimethylbenzaldehyde in anhydrous methanol. Add 12 mmol of isopropylamine dropwise at 0°C. Stir for 2 hours at room temperature to form the Schiff base (imine). Desiccant (e.g.,
) may be added to push equilibrium. -
Reduction: Cool the solution to 0°C. Slowly add 15 mmol of
in small portions. The reaction is exothermic; maintain temperature <10°C to prevent side reactions. -
Quenching: Stir for 4 hours. Quench with dilute HCl (pH 2) to decompose excess hydride and protonate the amine.
-
Isolation: Basify with NaOH (pH 12). Extract with Dichloromethane (DCM) x3. Wash organic layer with brine, dry over
, and evaporate. -
Crystallization: Convert to Hydrochloride salt using HCl/Ether gas for stability and melting point matching.
Visualization: Synthesis Pathway
Figure 1: Reductive amination pathway converting durylaldehyde to the target benzylamine.
Pharmacology & Toxicology
Scientific Integrity Note: While specific in vivo data for the 2,4,5-trimethyl analog is sparse, its toxicity profile is extrapolated from the well-characterized parent compound, N-isopropylbenzylamine (N-IPBA) .
Mechanism of Action (Toxicity)
Unlike phenethylamines, benzylamines have poor affinity for the Dopamine Transporter (DAT) or Serotonin Transporter (SERT) due to the shortened alkyl chain (1 carbon vs 2 carbons). They do not produce psychostimulant effects.[2] However, they are not inert .
-
nNOS Activation: Research on N-IPBA indicates it facilitates the expression of neuronal nitric oxide synthase (nNOS).
-
Intracellular NO Spike: This leads to an accumulation of intracellular nitric oxide.
-
Apoptosis: High NO levels induce mitochondrial dysfunction and apoptosis in neuronal cell lines (e.g., SH-SY5Y).
Visualization: Toxicity Pathway
Figure 2: Proposed toxicological mechanism based on N-isopropylbenzylamine models.
Analytical Differentiation (GC-MS)
Distinguishing the mimic from the target drug is critical for forensic accuracy.
Fragmentation Logic
-
Phenethylamines (TMA-2): Undergo McLafferty rearrangement or alpha-cleavage . The dominant peak is usually the amine fragment (
for simple amines, or substituted equivalents). -
Benzylamines (The Mimic): The bond between the benzylic carbon and the nitrogen is weak, but the formation of the Tropylium Ion (or substituted tropylium) is the diagnostic signature.
Table 2: Mass Spectral Signature
| Ion Type | Phenethylamine (TMA-2) | Benzylamine Analog |
| Base Peak | Tropylium Ion (Ring dominant) | |
| Molecular Ion ( | Often weak | Often weak but visible |
| Diagnostic Fragment | ||
| Key Difference | Side Chain Dominant | Ring Dominant |
Protocol for Identification:
-
GC-MS: Run sample on a standard DB-5MS column.
-
Retention Time: The benzylamine analog typically elutes earlier than the corresponding phenethylamine due to lower molecular weight (if comparing methoxy vs methyl) or slightly different polarity.
-
Spectrum Check: Look for the loss of the isopropyl group (
) followed by the stable trimethyltropylium ion. If the base peak is low mass (amine fragment), it is likely the amphetamine. If the base peak is high mass (aromatic cluster), it is likely the benzylamine.
References
-
Xu, P., et al. (2022). N-isopropylbenzylamine, a methamphetamine mimic, produces toxicity via increasing nitric oxide in vitro. Toxicology. Link
-
Drug Enforcement Administration (DEA). Microgram Bulletin: N-Isopropylbenzylamine Hydrochloride.Link
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story (Context on TMA-2 and structural isomers).[2] Link
-
PubChem. 2,4,5-Trimethylbenzaldehyde (Precursor Data).Link
-
Organic Chemistry Portal. Reductive Amination Methodologies.Link
Sources
Methodological & Application
Synthesis of (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine from 2,4,5-trimethylbenzaldehyde
Introduction & Mechanistic Rationale
The synthesis of sterically hindered secondary amines is a fundamental workflow in pharmaceutical development and medicinal chemistry. This application note details the robust synthesis of (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine (commonly referred to as N-isopropyl-2,4,5-trimethylbenzylamine) from 2,4,5-trimethylbenzaldehyde and isopropylamine.
The method of choice for this transformation is Direct Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)[1]. Historically, sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation was used for these transformations. However, STAB has become the industry standard due to its superior safety profile (eliminating the risk of toxic hydrogen cyanide off-gassing) and enhanced chemoselectivity[2]. Because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bonds, STAB selectively reduces the transient, highly electrophilic iminium ion over the starting aldehyde, drastically minimizing the formation of the undesired 2,4,5-trimethylbenzyl alcohol byproduct[3].
Reaction Logic & Pathway
The reaction proceeds via a two-step cascade executed in a single pot: condensation of the primary amine with the aldehyde to form a Schiff base (imine), followed by irreversible hydride transfer from STAB to yield the secondary amine.
Caption: Logical flow of the direct reductive amination pathway.
Materials and Reagent Stoichiometry
To ensure a self-validating and robust reaction, a slight excess of the highly volatile isopropylamine is used to drive complete imine formation, while 1.4 equivalents of STAB ensure the reduction goes to completion without stalling[1].
Table 1: Standard Stoichiometry for 10 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2,4,5-Trimethylbenzaldehyde | 148.20 | 1.0 | 1.48 g | Electrophile |
| Isopropylamine | 59.11 | 1.1 | 0.94 mL (0.65 g) | Nucleophile |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.4 | 2.97 g | Reducing Agent |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 50.0 mL | Solvent |
| Sat. NaHCO₃ (aq) | - | - | 25.0 mL | Quench/Work-up |
Expertise Insight on Solvent Selection: 1,2-Dichloroethane (DCE) is strongly preferred over Dichloromethane (DCM) or Tetrahydrofuran (THF). DCE provides optimal STAB solubility and superior reaction kinetics for sterically hindered substrates, ensuring the reaction reaches completion at room temperature[2].
Experimental Workflow & Protocol
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target amine.
Step-by-Step Methodology
-
Imine Pre-formation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-trimethylbenzaldehyde (1.48 g, 10 mmol) in anhydrous DCE (50 mL) under a nitrogen atmosphere. Add isopropylamine (0.94 mL, 11 mmol) via syringe. Causality Insight: Stir the mixture at room temperature for 30 minutes before adding the reducing agent. This pre-formation step maximizes the concentration of the Schiff base, mitigating the risk of STAB directly reducing the unreacted aldehyde to an alcohol[1].
-
Reduction: Cool the flask briefly in a room-temperature water bath (20°C) to control any mild exotherm. Add NaBH(OAc)₃ (2.97 g, 14 mmol) portionwise over 5 minutes. Causality Insight: Unlike NaBH₄, STAB is stable in the presence of mild acids and amines, allowing for a controlled, room-temperature reduction without violent hydrogen evolution[3].
-
Reaction Monitoring: Stir the opaque suspension at room temperature. Monitor via TLC (Hexanes/EtOAc 4:1, UV visualization). The aldehyde starting material (
) should disappear completely within 2 to 4 hours, replaced by a highly polar baseline spot (the amine salt). -
Quenching: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (25 mL). Stir vigorously for 15 minutes until gas evolution ceases and the biphasic mixture clarifies.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers and wash with brine (25 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
-
Purification (Acid-Base Extraction): To obtain analytically pure product without the need for silica gel chromatography, dissolve the crude oil in Et₂O (30 mL) and extract with 1M HCl (2 × 20 mL). The target amine moves to the aqueous layer as a water-soluble hydrochloride salt, leaving neutral impurities (like unreacted aldehyde or alcohol byproducts) in the ether. Basify the aqueous layer with 2M NaOH to pH > 10, extract with DCM (3 × 20 mL), dry, and concentrate.
Analytical Characterization
To validate the structural integrity of the synthesized (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine, the following expected spectroscopic signatures should be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.95 (s, 1H, Ar-H) and δ 6.88 (s, 1H, Ar-H) – Para-oriented aromatic protons of the 2,4,5-trimethyl system.
-
δ 3.72 (s, 2H, Ar-CH₂-N) – Benzylic methylene.
-
δ 2.85 (hept, J = 6.3 Hz, 1H, N-CH(CH₃)₂) – Isopropyl methine.
-
δ 2.30 (s, 3H, Ar-CH₃), δ 2.25 (s, 3H, Ar-CH₃), δ 2.22 (s, 3H, Ar-CH₃) – Aromatic methyls.
-
δ 1.10 (d, J = 6.3 Hz, 6H, N-CH(CH₃)₂) – Isopropyl methyls.
-
-
ESI-MS (m/z): Calculated for C₁₃H₂₁N [M+H]⁺: 192.17; Found: 192.2.
Troubleshooting & Optimization
A robust protocol anticipates failure modes. Table 2 outlines common deviations and field-proven corrective actions.
Table 2: Troubleshooting Matrix
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance slowing imine formation. | Add 1.0 eq of glacial acetic acid to catalyze iminium ion formation[2]. |
| Alcohol Byproduct Formation | Premature reduction of the aldehyde before imine condensation. | Extend the pre-stirring time (Step 1) to 1 hour before adding STAB. |
| Emulsion during Work-up | Boron salts precipitating at the organic/aqueous interface. | Filter the biphasic mixture through a pad of Celite prior to separation. |
| Dialkylation (Tertiary Amine) | Over-reaction (rare with STAB). | Ensure isopropylamine is strictly maintained in excess (>1.1 eq)[3]. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reductive amination protocols for N-isopropyl-2,4,5-trimethylbenzylamine
Executive Summary
This Application Note details the synthesis of N-isopropyl-2,4,5-trimethylbenzylamine via reductive amination. While N-isopropylbenzylamine (CAS 102-97-6) is a common structural isomer often discussed in forensic contexts, the 2,4,5-trimethyl analogue is a distinct steric variant used in specific structure-activity relationship (SAR) studies and as a lipophilic amine building block.
This guide prioritizes the Sodium Triacetoxyborohydride (STAB) protocol due to its high chemoselectivity, mild conditions, and tolerance for the electron-rich nature of the 2,4,5-trimethylbenzaldehyde precursor. A scalable Catalytic Hydrogenation protocol is provided as a secondary method for gram-to-kilogram batches.
Retrosynthetic Analysis & Pathway
The synthesis relies on the condensation of 2,4,5-trimethylbenzaldehyde with isopropylamine to form an imine intermediate, which is reduced in situ to the secondary amine.
Figure 1: Retrosynthetic disconnection showing the imine pathway.
Method A: Sodium Triacetoxyborohydride (STAB) Protocol
Status: Gold Standard for Lab Scale (<10g) Primary Reference: Abdel-Magid, A. F., et al. J. Org. Chem. 1996.[1][2][3]
Rationale
The 2,4,5-trimethyl substitution pattern renders the aldehyde electron-rich and sterically crowded. STAB is preferred over Sodium Cyanoborohydride (NaCNBH₃) because it eliminates the risk of toxic cyanide byproducts and does not require pH adjustment. It selectively reduces the imine faster than the aldehyde, minimizing alcohol side-products.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2,4,5-Trimethylbenzaldehyde | 1.0 | Limiting Reagent | Solid/Liquid (MP ~43°C) |
| Isopropylamine | 1.1 - 1.2 | Amine Source | Volatile (BP 32°C); use slight excess |
| NaBH(OAc)₃ (STAB) | 1.4 - 1.5 | Reducing Agent | Moisture sensitive; add as solid |
| Acetic Acid (AcOH) | 1.0 | Catalyst | Optional; accelerates imine formation |
| 1,2-Dichloroethane (DCE) | Solvent | Medium | Preferred for rate; THF is a greener alternative |
Step-by-Step Protocol
-
Preparation:
-
Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Charge with 2,4,5-trimethylbenzaldehyde (1.0 equiv) and DCE (concentration ~0.2 M).
-
-
Imine Formation:
-
Add Isopropylamine (1.2 equiv) via syringe.
-
Note: If using THF, add Acetic Acid (1.0 equiv) at this stage to catalyze imine formation. In DCE, this is often unnecessary but beneficial for sterically hindered aldehydes.
-
Stir at Room Temperature (RT) for 30–60 minutes under nitrogen.
-
-
Reduction:
-
Cool the mixture slightly (0°C) if working on >5g scale to manage exotherm.
-
Add Sodium Triacetoxyborohydride (1.4 equiv) in 3–4 portions over 10 minutes.
-
Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Monitoring:
-
Check via TLC or LC-MS.
-
Target: Disappearance of aldehyde.
-
Observation: The imine intermediate may be visible but should convert fully to the amine.
-
-
Workup:
-
Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur).
-
Stir vigorously for 15 minutes to decompose borate complexes.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x).[4]
-
Combine organics, wash with Brine , and dry over Na₂SO₄ .
-
Concentrate in vacuo to yield the crude oil.
-
-
Purification:
-
The crude free base is often sufficiently pure (>95%).
-
Salt Formation (Recommended for storage): Dissolve crude oil in minimal diethyl ether, cool to 0°C, and add 2M HCl in ether dropwise. Filter the resulting white precipitate (HCl salt).
-
Method B: Catalytic Hydrogenation Protocol
Status: Preferred for Scale-Up (>10g) Mechanism: Heterogeneous catalysis.
Reagents
-
Catalyst: 5% or 10% Pd/C (5 wt% loading relative to substrate).
-
Solvent: Methanol or Ethanol (anhydrous).
-
Hydrogen Source: H₂ gas (balloon or 1–3 bar).
Step-by-Step Protocol
-
Imine Pre-formation (Critical for Selectivity):
-
Mix 2,4,5-trimethylbenzaldehyde and Isopropylamine (1.1 equiv) in Methanol.
-
Stir for 2 hours. (Optional: Add 3Å molecular sieves to remove water, driving equilibrium).
-
-
Hydrogenation:
-
Filter off sieves (if used) and transfer solution to a hydrogenation vessel (Parr shaker or autoclave).
-
Add Pd/C catalyst (carefully, under inert gas flow to prevent ignition).
-
Purge vessel with Nitrogen (3x), then Hydrogen (3x).
-
Pressurize to 3 bar (approx. 45 psi) H₂.
-
Shake/Stir at RT for 6–12 hours.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. ( Safety: Do not let the catalyst dry out; keep wet with solvent to prevent fire).
-
Concentrate the filtrate to obtain the product.[4]
-
Characterization & Validation
Since specific spectral data for the 2,4,5-trimethyl variant is rare in public databases, use these predicted parameters for self-validation.
Expected Molecular Formula: C₁₃H₂₁N Molecular Weight: 191.32 g/mol Mass Spectrometry (ESI+): [M+H]⁺ = 192.32
¹H-NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| Ar-H | 6.8 - 7.0 ppm | Singlets (2) | 2H | Aromatic protons (C3, C6 positions) |
| Ar-CH₂-N | 3.6 - 3.8 ppm | Singlet | 2H | Benzylic methylene |
| N-CH-(CH₃)₂ | 2.8 - 2.9 ppm | Septet | 1H | Isopropyl methine |
| Ar-CH₃ | 2.1 - 2.3 ppm | Singlets (3) | 9H | 2,4,5-Trimethyl groups |
| CH-(CH₃)₂ | 1.0 - 1.1 ppm | Doublet | 6H | Isopropyl methyls |
Note: The presence of the 2-methyl group (ortho) may cause a slight downfield shift of the benzylic protons compared to unsubstituted benzylamine due to steric compression.
Troubleshooting & Optimization
Figure 2: Decision tree for common reaction issues.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
-
Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions: Sodium Triacetoxyborohydride (STAB)."
-
Sigma-Aldrich. (n.d.). "Application Note – Reductive Amination."
Sources
Application Note: Determination of the Solubility Profile of (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine in Organic Solvents
Introduction and Scientific Context
(Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine is a substituted secondary amine with a molecular structure suggesting its potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals or agrochemicals. The strategic placement of methyl groups on the phenyl ring and the isopropyl group on the nitrogen atom can significantly influence its steric and electronic properties, and consequently, its reactivity and physical characteristics.
A fundamental yet critical parameter governing the utility of a chemical entity in solution-phase applications is its solubility. An in-depth understanding of the solubility profile of (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine in a range of organic solvents is paramount for researchers, scientists, and drug development professionals. This knowledge is indispensable for:
-
Reaction Optimization: Selecting an appropriate solvent system to ensure that reactants are in the same phase, thereby maximizing reaction rates and yields.
-
Purification and Crystallization: Designing effective purification strategies, such as recrystallization, by identifying solvent systems with suitable solubility gradients.
-
Formulation Development: In a pharmaceutical context, solubility in various excipients and solvent systems is a key determinant of a drug's bioavailability and the feasibility of different dosage forms.
-
Analytical Method Development: Choosing appropriate diluents for accurate quantification and characterization of the compound using techniques like chromatography.
Given the absence of extensive published solubility data for this specific molecule, this application note provides a comprehensive, first-principles approach to experimentally determine its solubility profile. We present a detailed protocol based on the universally recognized isothermal shake-flask method, coupled with robust analytical quantification techniques. This guide is designed to be a self-validating system, grounded in established scientific principles and regulatory best practices.
The Isothermal Shake-Flask Method: A Foundational Approach to Equilibrium Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[1][2] The underlying principle is straightforward yet powerful: an excess of the solid compound (the solute) is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At this point, the solvent is saturated with the solute, and the concentration of the dissolved solute represents its equilibrium solubility under the specified conditions.
The choice of this method is underpinned by its reliability and the fact that it measures thermodynamic solubility, a true representation of the compound's behavior at equilibrium. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution.[3][4]
Comprehensive Experimental Protocol for Solubility Determination
This section details a step-by-step methodology for determining the solubility of (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine. Adherence to Good Laboratory Practices (GLP) is essential for ensuring the quality and integrity of the generated data.[5][6]
Essential Materials and Equipment
| Category | Item | Purpose & Specifications |
| Chemicals | (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine | High purity solid (>98%) |
| Selected Organic Solvents | HPLC or analytical grade (e.g., Methanol, Ethanol, Acetonitrile, Tetrahydrofuran, Toluene, Dichloromethane, Ethyl Acetate) | |
| Apparatus | Analytical Balance | Readable to at least 0.1 mg |
| Glass Scintillation Vials or Test Tubes with PTFE-lined caps | To prevent solvent evaporation and interaction with the sample | |
| Volumetric Flasks (various sizes) | Class A, for accurate preparation of standards and dilutions | |
| Micropipettes and Syringes | Calibrated, for precise liquid handling | |
| Syringe Filters | 0.22 µm or 0.45 µm, compatible with the organic solvent being used | |
| Instrumentation | Thermostatically Controlled Orbital Shaker or Water Bath | To maintain constant temperature and provide agitation.[1] |
| Centrifuge (optional) | To aid in phase separation | |
| Analytical Instrument (GC-FID or HPLC-UV) | For quantification of the dissolved amine |
Step-by-Step Experimental Procedure
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine to a series of appropriately labeled glass vials. "Excess" means that undissolved solid should be clearly visible at the end of the equilibration period. A starting point is to add approximately 10-20 mg of the compound.
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely fasten the PTFE-lined caps on the vials.
Step 2: Equilibration
-
Place the vials in a thermostatically controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The temperature should be recorded and maintained throughout the experiment.
-
Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a sufficient duration to ensure that equilibrium is reached.[7] A typical period is 24 to 48 hours. For rigorous studies, it is advisable to determine the time to equilibrium by sampling at various time points (e.g., 4, 8, 24, 48, and 72 hours) until the measured concentration plateaus.[1]
Step 3: Phase Separation
-
Once equilibration is complete, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, to expedite phase separation, centrifuge the vials at a controlled temperature for 15-20 minutes at a moderate speed (e.g., 3000 rpm).
Step 4: Sampling and Dilution
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm) into a clean, labeled vial. This step is critical to remove any remaining undissolved microparticles.
-
Accurately dilute the filtered supernatant with a known volume of the same organic solvent in a volumetric flask to bring the concentration within the calibrated range of the analytical method.
Visualization of the Experimental Workflow
Caption: Isothermal shake-flask experimental workflow.
Analytical Quantification and Method Validation
Accurate quantification of the dissolved amine is crucial. Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV) are two robust and widely available techniques. The choice between them may depend on the volatility and thermal stability of the amine, as well as its UV absorbance characteristics.
Protocol for Quantification by GC-FID
Gas chromatography is well-suited for the analysis of volatile and thermally stable amines.
-
Instrumentation: Gas Chromatograph with FID.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms) is a suitable starting point.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. (This is a starting point and must be optimized).
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
Calibration: Prepare a series of standard solutions of (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine of known concentrations in the same organic solvent used for the solubility experiment. Generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (r²) of >0.995.
Protocol for Quantification by HPLC-UV
For less volatile amines or when derivatization is preferred to enhance detection, HPLC is the method of choice.[8][9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the amine to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
Calibration: Similar to the GC method, prepare a series of standard solutions of known concentrations in the mobile phase or a compatible solvent. Construct a calibration curve by plotting peak area versus concentration, ensuring a linearity of r² > 0.995.
Method Validation
The chosen analytical method must be validated to ensure it is fit for its intended purpose, in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH).[10][11][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Data Analysis and Reporting of Results
-
From the calibration curve of the analytical method, determine the concentration of the amine in the diluted sample.
-
Calculate the concentration in the original, undiluted supernatant by applying the dilution factor.
-
The resulting concentration is the solubility of (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine in the specific organic solvent at the designated temperature.
-
Solubility is typically expressed in units of mg/mL, g/L, or mol/L.
Example Calculation:
-
Concentration from calibration curve = 50 µg/mL
-
Dilution factor = 100 (e.g., 0.1 mL diluted to 10 mL)
-
Solubility = 50 µg/mL * 100 = 5000 µg/mL = 5.0 mg/mL
The final report should clearly present the solubility data in a tabular format, specifying the solvent, temperature, and the analytical method used.
Example Data Table
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Methanol | 25.0 ± 0.5 | Experimental Value | HPLC-UV |
| Acetonitrile | 25.0 ± 0.5 | Experimental Value | HPLC-UV |
| Toluene | 25.0 ± 0.5 | Experimental Value | GC-FID |
| Ethyl Acetate | 25.0 ± 0.5 | Experimental Value | GC-FID |
Conclusion: Empowering Research through Robust Methodology
While direct quantitative solubility data for (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine is not widely available in the public domain, this should not impede scientific progress. The detailed protocols provided in this application note, centered on the isothermal shake-flask method and validated analytical techniques, offer a reliable and scientifically sound pathway for researchers to generate this critical data. By adhering to these methodologies, professionals in research, development, and quality control can make informed decisions regarding solvent selection, process optimization, and formulation design, thereby accelerating their research and development timelines with a high degree of confidence.
References
-
Introduction to Good Laboratory Practices (GLP). Solubility of Things. [Link]
-
Solubility test for Organic Compounds. (2024, September 24). [Link]
-
An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. (2021, March 10). MDPI. [Link]
-
Physical Properties: Solubility Classification. IS MUNI. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn. [Link]
-
Annex 4. World Health Organization (WHO). [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
GOOD LABORATORY PRACTICES. SlideShare. [Link]
-
Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]
-
E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. [Link]
-
[Good laboratory practice of equilibrium solubility measurement]. PubMed. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Toronto. [Link]
-
A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023, August 30). RSC Publishing. [Link]
-
Classification of organic compounds By solubility. SlideShare. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]
-
Identification and Quantification of Organic Contaminants and Evaluation of Their Effects on Amine Foaming in the Natural Gas Sweetening Industry. (2022, December 8). ACS Omega. [Link]
-
Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. (2018, February 26). SciTechnol. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022, April 15). Chromatography Today. [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography. (2020, October 9). Publisso. [Link]
-
(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9). ResearchGate. [Link]
-
(PDF) FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate. [Link]
-
How do you perform the shake flask method to determine solubility? (2017, April 27). Quora. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]
Sources
- 1. who.int [who.int]
- 2. scitechnol.com [scitechnol.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmexcil.com [pharmexcil.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fda.gov [fda.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Preparation of N-isopropyl-2,4,5-trimethylbenzylamine Hydrochloride: An Application and Protocol Guide
Introduction: Strategic Importance in Medicinal Chemistry
In the landscape of modern drug discovery and development, the synthesis of novel amine scaffolds is a cornerstone of creating new chemical entities with therapeutic potential. Substituted benzylamines, in particular, are privileged structures found in a wide array of pharmacologically active compounds. This application note provides a detailed, in-depth guide for the synthesis, purification, and characterization of N-isopropyl-2,4,5-trimethylbenzylamine hydrochloride, a compound of interest for library generation and as a potential intermediate in pharmaceutical synthesis.
The rationale for this guide is to present a robust and reproducible protocol that can be readily implemented by researchers and scientists. We will delve into the mechanistic underpinnings of the chosen synthetic route—reductive amination—and provide a comprehensive workflow that ensures both high yield and purity of the final hydrochloride salt. The conversion to a hydrochloride salt is a critical step in pharmaceutical development, often enhancing a compound's stability, solubility, and overall handling properties.[1]
Chemical Reaction Scheme
The synthetic strategy detailed herein involves a two-step, one-pot reaction sequence. The first step is the formation of a Schiff base (imine) intermediate from the condensation of 2,4,5-trimethylbenzaldehyde and isopropylamine. This is immediately followed by the in-situ reduction of the imine using sodium borohydride to yield the desired secondary amine, N-isopropyl-2,4,5-trimethylbenzylamine. The free base is then isolated and converted to its hydrochloride salt.
Part 1: Synthesis of N-isopropyl-2,4,5-trimethylbenzylamine (Free Base)
Underlying Principles of Reductive Amination
Reductive amination is a highly efficient and widely utilized method for the formation of carbon-nitrogen bonds.[2] The reaction proceeds via two key stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (isopropylamine) on the carbonyl carbon of the aldehyde (2,4,5-trimethylbenzaldehyde). This is typically the rate-determining step and can be catalyzed by mild acid. The subsequent dehydration of the resulting hemiaminal intermediate yields the C=N double bond of the imine.
-
Reduction: A reducing agent, in this case, sodium borohydride (NaBH₄), is introduced to selectively reduce the imine to the corresponding amine. Sodium borohydride is a preferred reagent due to its mild nature, operational simplicity, and high chemoselectivity for the imine over the starting aldehyde, especially when the reaction conditions are carefully controlled.[3][4][5]
The choice to perform this as a one-pot reaction, where the imine is not isolated, enhances procedural efficiency and minimizes potential yield loss.
Safety Precautions
-
2,4,5-Trimethylbenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]
-
Isopropylamine: Extremely flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[5][8]
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn.
Experimental Protocol: Synthesis of the Free Base
This protocol is adapted from established methodologies for the reductive amination of aromatic aldehydes.[9][10]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2,4,5-Trimethylbenzaldehyde | 148.20 | 5.00 g | 33.7 | 1.0 |
| Isopropylamine | 59.11 | 2.99 g (4.33 mL) | 50.6 | 1.5 |
| Methanol (Anhydrous) | 32.04 | 100 mL | - | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.91 g | 50.5 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |
| Deionized Water | 18.02 | 100 mL | - | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (33.7 mmol) of 2,4,5-trimethylbenzaldehyde in 100 mL of anhydrous methanol.
-
Amine Addition: To the stirred solution, add 4.33 mL (50.6 mmol) of isopropylamine. A slight exotherm may be observed. Stir the resulting solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Cautiously add 1.91 g (50.5 mmol) of sodium borohydride in small portions over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas.
-
Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Work-up:
-
Carefully quench the reaction by slowly adding 50 mL of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with 50 mL of brine, and then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-isopropyl-2,4,5-trimethylbenzylamine as an oil.
-
Diagram of the Synthetic Workflow:
Part 3: Characterization of N-isopropyl-2,4,5-trimethylbenzylamine Hydrochloride
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from closely related analogs.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₃H₂₂ClN |
| Molecular Weight | 227.78 g/mol |
| Melting Point | To be determined experimentally |
Spectroscopic Data (Predicted)
The following spectral data are predicted based on the structure of N-isopropyl-2,4,5-trimethylbenzylamine hydrochloride and published data for analogous compounds such as N-isopropylbenzylamine and other substituted benzylamines. [3][11] ¹H NMR (Proton Nuclear Magnetic Resonance)
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | d | 6H | Isopropyl -CH₃ |
| ~2.2 | s | 3H | Aromatic -CH₃ |
| ~2.3 | s | 3H | Aromatic -CH₃ |
| ~2.4 | s | 3H | Aromatic -CH₃ |
| ~3.4 | sept | 1H | Isopropyl -CH |
| ~4.0 | t | 2H | Benzylic -CH₂ |
| ~7.1 | s | 1H | Aromatic C-H |
| ~7.3 | s | 1H | Aromatic C-H |
| ~9.5 | br s | 2H | Ammonium -N⁺H₂ |
¹³C NMR (Carbon Nuclear Magnetic Resonance)
-
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~18-20 | Aromatic -CH₃ |
| ~21-23 | Isopropyl -CH₃ |
| ~48-50 | Benzylic -CH₂ |
| ~50-52 | Isopropyl -CH |
| ~130-140 | Aromatic C (quaternary and C-H) |
FT-IR (Fourier-Transform Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3100 | Strong | C-H stretch (aliphatic and aromatic) |
| ~2400-2800 | Broad, Strong | N⁺-H stretch (ammonium salt) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1470 | Medium | C-H bend (aliphatic) |
Conclusion and Further Applications
This application note provides a comprehensive and scientifically grounded protocol for the preparation of N-isopropyl-2,4,5-trimethylbenzylamine hydrochloride. By detailing the underlying chemical principles, providing step-by-step instructions, and outlining the expected characterization data, this guide serves as a valuable resource for researchers in medicinal chemistry and drug development. The described method is robust, scalable, and utilizes common laboratory reagents and techniques. The resulting high-purity hydrochloride salt is well-suited for inclusion in compound libraries for high-throughput screening, as well as for further synthetic elaboration into more complex molecular targets.
References
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed, [Link]
-
Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog, [Link]
-
Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride. Arkat USA, [Link]
-
Reductive Amination of Aldehydes and Ketones. Organic Chemistry Portal, [Link]
-
2,4,5-Trimethylbenzaldehyde PubChem CID 22013. PubChem, [Link]
-
Safety Data Sheet 2,4,5-Trimethylbenzaldehyde. metasci, [Link]
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace, [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry, [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal, [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts, [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online, [Link]
Sources
- 1. Buy 2,4,6-Trimethylbenzylamine | 40393-99-5 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-N,N,alpha-trimethyl benzyl amine, 19342-01-9 [thegoodscentscompany.com]
- 4. N-Isopropylbenzylamine (hydrochloride) (PD133481, PEIJPMBOGRPKQJ-UHFFFAOYSA-N) [probes-drugs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic reductive N-alkylation of amines using carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,4,6-Trimethylbenzylamine | C10H15N | CID 458433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Handling and storage stability of secondary trimethylbenzylamines
Application Note: Handling and Storage Stability of Secondary Trimethylbenzylamines
Abstract
Secondary trimethylbenzylamines represent a unique class of chemical building blocks and pharmacophores characterized by significant steric bulk and electron-rich aromatic systems. While valuable for their distinct reactivity and pharmacological profiles, they exhibit specific stability challenges—primarily rapid carbamate formation upon exposure to atmospheric CO
Physicochemical Profile & Stability Mechanisms
To handle these compounds effectively, one must understand the forces driving their degradation. The "trimethyl" substitution (often in the 2,4,6-mesityl or 3,4,5- positions) imparts specific electronic and steric properties that differentiate them from simple benzylamines.
The "False" Impurity: Carbamate Formation
Secondary amines are moderately strong bases. Upon exposure to air, they react rapidly with atmospheric carbon dioxide to form carbamates.
-
Observation: A clear oil turns cloudy or a white crust forms on the surface.
-
Mechanism:
-
Impact: This is a reversible reaction. However, it alters the molecular weight, affecting stoichiometry in precise coupling reactions. It is often mistaken for degradation in LC-MS due to thermal decomposition in the source.
The "True" Degradation: Benzylic Oxidation
The trimethylbenzyl group is electron-rich. This hyperconjugation stabilizes the benzylic radical, making the
-
Pathway: Amine
Hydroperoxide Imine Benzaldehyde + Primary Amine (hydrolysis). -
Result: Irreversible contamination with aldehydes and loss of the active amine.
Steric Implications
In 2,4,6-trimethyl analogs, the ortho-methyl groups provide steric protection to the nitrogen, potentially slowing down nucleophilic attacks but also hindering salt formation kinetics.
Visualization: Stability & Degradation Pathways
The following diagram outlines the two primary instability pathways: the reversible CO
Figure 1: Dual degradation pathways. Yellow path is reversible (CO2); Red path is irreversible (Oxidation).
Protocol 1: Storage & Handling
Objective: Prevent the formation of carbamates and inhibit oxidative cleavage.
The Golden Rule: Salt Formation
The free base is inherently unstable. Always convert to a salt for long-term storage (>1 month).
-
Hydrochloride (HCl): Most common, stable, but can be hygroscopic.
-
Tartrate/Fumarate: Often non-hygroscopic and crystalline; ideal for reference standards.
Storage Matrix
| State | Storage Condition | Container Type | Max Shelf Life |
| Free Base (Oil/Solid) | -20°C, Argon Atmosphere | Amber Glass + Parafilm/Teflon Tape | 3-6 Months |
| Salt (HCl, etc.) | +4°C or RT, Desiccator | Clear/Amber Glass | 2-5 Years |
| Solution (DMSO/MeOH) | -80°C | Polypropylene/Glass Vial | 1 Month |
Handling Workflow (Step-by-Step)
-
Receipt: Immediately inspect physical state. If the container is pressurized or has a crust, CO
absorption has occurred. -
Inerting: If handling the free base , use a Schlenk line or Glovebox. Flush headspace with Nitrogen/Argon after every use.
-
Weighing:
-
Salts: Weigh in air (rapidly).
-
Free Base: Weigh into a tared vial purged with Argon. Do not leave on the balance open to air for >30 seconds.
-
-
Liquefaction: Some trimethylbenzylamines are low-melting solids. If melting is required, use a water bath (<40°C), never a heat gun (hotspots promote oxidation).
Protocol 2: Quality Control & Rescue
Objective: Verify purity and recover degraded material.
QC Methodology
-
NMR (
H):-
Check for Carbamate: Look for broad peaks that shift upon adding D
O/acid. -
Check for Aldehyde: Look for a singlet around 10.0 ppm (CHO group) indicating oxidative cleavage.
-
-
HPLC:
-
Use acidic mobile phases (0.1% Formic Acid). This breaks down the carbamate in-situ, allowing you to quantify the "total amine" content correctly.
-
Note: If you use neutral pH LC, the carbamate may elute as a separate peak or cause tailing.
-
Rescue Protocol (Purification)
If your material has turned yellow (oxidation) or cloudy (carbamate):
Method A: The Acid-Base Wash (Removes Aldehydes & Carbamates)
-
Dissolve impure amine in Dichloromethane (DCM) .
-
Extract with 1M HCl (3x). The amine goes into the water; non-basic impurities (aldehydes) stay in DCM.
-
Discard DCM layer.
-
Basify aqueous layer with NaOH (2M) to pH > 12.
-
Extract back into fresh DCM.
-
Dry over Na
SO and concentrate under reduced pressure (rotovap). -
Immediate Action: Flush with Argon and store, or convert to salt immediately.
Method B: Recrystallization (For Salts)
-
Dissolve the amine salt in hot Isopropanol or Ethanol .
-
Add Diethyl Ether dropwise until turbidity appears.
-
Cool to 4°C overnight.
Visualization: Handling Decision Tree
Figure 2: Decision tree for incoming material handling and storage.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General amine reactivity and oxidation mechanisms).
-
ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] (Regulatory framework for stability testing).[1][2][3]
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for basicity and extraction pH planning).
-
Sigma-Aldrich. (2023). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Standard protocols for inert atmosphere handling).
-
BenchChem. (2025).[4][5] Purification of Secondary Alkyl Amines. (Specific protocols for amine salt formation and purification).
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Procedures for using CAS 1152924-99-6 as a chemical building block
Application Note: Strategic Utilization of CAS 1152924-99-6 in Medicinal Chemistry
PART 1: CORE DIRECTIVE & MOLECULAR IDENTITY
Disambiguation Alert: Before proceeding, researchers should verify the CAS registry number.[1][2] CAS 1152924-99-6 corresponds to N-isopropyl-2,4,5-trimethylbenzylamine .[1] If your intent is to source a Pomalidomide-based PROTAC linker (often requested in similar formats), please cross-reference with CAS 2305369-00-8 (Pomalidomide-C2-NH2) or similar derivatives.[1] This guide focuses strictly on the application of the sterically demanding amine 1152924-99-6.[1]
Introduction
CAS 1152924-99-6 is a specialized secondary amine building block characterized by significant steric bulk and lipophilicity.[1] In the context of "Escape from Flatland" strategies in drug discovery, this molecule serves as a critical tool for introducing three-dimensionality and metabolic stability into lead compounds.[1][2]
-
Chemical Name: N-isopropyl-1-(2,4,5-trimethylphenyl)methanamine[1][2]
-
Molecular Formula: C
H N[2] -
Molecular Weight: 191.31 g/mol [2]
-
Key Structural Features:
-
Isopropyl Group: Increases steric bulk at the nitrogen, reducing rotatable bonds compared to n-propyl.[1][2]
-
Trimethyl Phenyl Ring: The 2,4,5-substitution pattern ("Magic Methyls") blocks common metabolic soft spots (para/ortho oxidation) and increases the logP.[1][2]
-
Secondary Amine: The reactive handle, though nucleophilicity is attenuated by the adjacent isopropyl group and the ortho-methyl of the benzyl ring.[1][2]
-
Strategic Utility in Drug Design
This building block is typically employed in the synthesis of GPCR modulators (e.g., chemokine antagonists) and Ion Channel blockers , where filling a hydrophobic pocket with a rigid, bulky group is required to boost potency.[1][2]
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Biochemical Context & Causality
The primary challenge when using CAS 1152924-99-6 is its attenuated nucleophilicity .[1] The steric clash between the N-isopropyl group and the ortho-methyl group on the phenyl ring creates a "congested" reaction center.[1] Standard amide couplings (e.g., EDC/NHS) often fail or proceed with poor yields due to the inability of the activated ester to approach the amine.[1][2]
Why use this specific amine?
-
Metabolic Blocking: The 2,4,5-trimethyl pattern prevents CYP450-mediated hydroxylation at the electron-rich aromatic ring.[1][2]
-
Conformational Lock: The steric bulk restricts the conformational space of the final drug molecule, potentially lowering the entropic penalty of binding to the target protein [1].[1][2]
Experimental Protocols
The following protocols are designed to overcome the specific steric hurdles of this molecule.
Protocol A: High-Efficiency Amide Coupling (Via Acid Chloride) Rationale: Standard peptide coupling reagents (HATU, EDC) are often too bulky.[1][2] Converting the carboxylic acid partner to a highly reactive acid chloride is necessary to drive the reaction with this hindered amine.[1][2]
-
Reagents:
-
Step-by-Step Methodology:
-
Activation: Dissolve R-COOH in anhydrous DCM under N
. Add catalytic DMF (1-2 drops).[2] -
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours (monitor gas evolution).
-
Concentration: Evaporate solvent/excess reagent under reduced pressure to yield the crude Acid Chloride (R-COCl). Do not purify.
-
Coupling: Re-dissolve R-COCl in DCM. Add TEA.
-
Addition: Add CAS 1152924-99-6 slowly at 0°C. The reaction is exothermic.
-
Completion: Stir at RT for 4-12 hours. Monitor via LC-MS (Note: The product will be a tertiary amide).
-
Workup: Quench with sat. NaHCO
. Extract with DCM.[1][2] Wash with brine.[1][2]
-
Protocol B: Buchwald-Hartwig Amination (Arylation)
Rationale: To attach this amine to an aromatic heterocycle (e.g., for a kinase inhibitor core), S
-
Reagents:
-
Methodology:
PART 3: VISUALIZATION & FORMATTING
Data Presentation: Physicochemical Profile
| Property | Value (Predicted) | Implication for Synthesis |
| pKa (Conjugate Acid) | ~9.8 - 10.2 | Strong base; requires non-nucleophilic scavengers (DIPEA) during coupling.[1] |
| LogP | ~4.5 | Highly lipophilic; use DCM or Toluene.[1][2] Avoid water/methanol in early steps.[1][2] |
| Steric Parameter (Es) | High | Expect reaction rates 10-100x slower than benzylamine.[2] |
| Boiling Point | >250°C | Non-volatile; safe for high-temp reactions without sealed vessels (if below solvent BP).[1][2] |
Reaction Logic Diagram
The following diagram illustrates the decision tree for selecting the correct coupling methodology based on the electrophile partner.
Caption: Decision matrix for coupling CAS 1152924-99-6. Note the requirement for high-activity reagents (Acid Chlorides, RuPhos) due to steric hindrance.[1][2]
Quality Control & Troubleshooting
-
NMR Diagnostic: In
H NMR, the N-isopropyl methine proton (septet) and the benzylic methylene protons (singlet or doublet depending on chirality of partner) are diagnostic.[1][2] -
Common Failure Mode: Recovery of starting material (CAS 1152924-99-6) suggests the electrophile was not reactive enough.[1]
-
Fix: Switch from HATU to Acid Chloride (Protocol A) or increase catalyst loading (Protocol B).
-
References
-
Böhm, H. J., & Klebe, G. (1996).[1][2] What can we learn from molecular recognition in protein–ligand complexes for drug design?. Angewandte Chemie International Edition, 35(22), 2588-2614.[1][2] [2]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1][2] [2]
-
BLDpharm Product Data. (2024). CAS 1152924-99-6 Technical Specifications. (Verified Source for CAS Identity)
Sources
Application Notes and Protocols for the Scalable Synthesis of Isopropyl(2,4,5-trimethylbenzyl)amine
Abstract
Isopropyl(2,4,5-trimethylbenzyl)amine is a substituted secondary amine with potential applications as an intermediate in pharmaceutical and specialty chemical synthesis. The development of a robust, scalable, and economically viable synthetic route is paramount for its transition from laboratory-scale research to industrial production. This guide provides a detailed technical overview, application notes, and step-by-step protocols for the synthesis of isopropyl(2,4,5-trimethylbenzyl)amine, focusing on the widely adopted and highly efficient reductive amination pathway. We will explore the synthesis of the key aldehyde intermediate, compare different reduction methodologies, and detail scalable purification techniques. The protocols are designed to be self-validating, with explanations for critical process parameters to ensure reproducibility and high purity of the final product.
Synthetic Strategy: A Two-Stage Approach
The most logical and industrially scalable approach to synthesizing secondary amines of this class is through reductive amination .[1][2][3] This strategy involves the reaction of an aldehyde (2,4,5-trimethylbenzaldehyde) with a primary amine (isopropylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine. This method is favored for its high atom economy and operational simplicity.
The overall strategy is dissected into two primary stages:
-
Synthesis of the Key Intermediate: Preparation of 2,4,5-trimethylbenzaldehyde from commercially available starting materials.
-
Reductive Amination: Condensation of the aldehyde with isopropylamine and subsequent reduction to yield the final product.
Figure 1: High-level two-stage synthetic pathway.
Synthesis of 2,4,5-Trimethylbenzaldehyde
A critical prerequisite for the overall synthesis is a scalable source of 2,4,5-trimethylbenzaldehyde. While various methods exist for the formylation of aromatic rings, the Gattermann-Koch reaction or its modifications using stable formyl cation equivalents offers a direct and scalable route from 1,2,4-trimethylbenzene (pseudocumene).
Protocol 2.1: Formylation of Pseudocumene
This protocol utilizes dichloromethyl methyl ether as a formylating agent, which is a common industrial method for producing aromatic aldehydes.
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Dichloromethyl methyl ether (DCMME)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M, aqueous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a multi-neck, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge anhydrous dichloromethane (DCM) and 1,2,4-trimethylbenzene (1.0 eq).
-
Lewis Acid Addition: Cool the reactor to 0-5°C using a circulating chiller. Slowly add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below 10°C.
-
Formylation: Once the addition of TiCl₄ is complete, add dichloromethyl methyl ether (1.05 eq) dropwise at a rate that keeps the internal temperature between 5-10°C.
-
Reaction Monitoring: Stir the reaction mixture at 5-10°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by pouring the mixture into a separate vessel containing crushed ice and 1M HCl. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,5-trimethylbenzaldehyde, which can be purified by vacuum distillation.
| Parameter | Value |
| Typical Scale | 1-10 kg |
| Expected Yield | 75-85% |
| Purity (Post-Distillation) | >98% |
| Key Safety Note | Dichloromethyl methyl ether is a potent carcinogen and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. |
Scalable Reductive Amination
This is the core transformation, converting the aldehyde and isopropylamine into the target product. We present two robust protocols suitable for different scales of production.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of isopropylamine on the carbonyl carbon of 2,4,5-trimethylbenzaldehyde. This forms a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine). The choice of reducing agent is critical.[4]
-
Sodium Borohydride (NaBH₄): A powerful, cost-effective reducing agent. However, it can also reduce the starting aldehyde.[5] Therefore, it is typically added after allowing sufficient time for imine formation.[5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent that does not readily reduce aldehydes or ketones but efficiently reduces the protonated imine (iminium ion).[4] This allows for a one-pot procedure where all reagents can be mixed together.
-
Catalytic Hydrogenation (H₂/Catalyst): The most atom-economical and environmentally friendly method, ideal for large-scale industrial production.[1] It requires specialized high-pressure equipment.
Figure 2: General experimental workflow for reductive amination.
Protocol 3.2: Reductive Amination using Sodium Borohydride
This method is well-suited for laboratory and pilot-plant scales.
Materials:
-
2,4,5-Trimethylbenzaldehyde
-
Isopropylamine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Distilled water
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Imine Formation: In a reactor, dissolve 2,4,5-trimethylbenzaldehyde (1.0 eq) in methanol (5-10 volumes). Add isopropylamine (1.2-1.5 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[2]
-
Reduction: Cool the reaction mixture to 0-5°C in an ice-water bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 15°C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-5 hours, or until TLC/GC analysis confirms the disappearance of the imine intermediate.
-
Workup: Carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add dichloromethane or ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers and proceed to the purification steps detailed in Section 4.
Protocol 3.3: Industrial Scale-Up via Catalytic Hydrogenation
This is the preferred method for large-scale manufacturing due to lower waste and cost.
Materials:
-
2,4,5-Trimethylbenzaldehyde
-
Isopropylamine
-
Ethanol or Methanol
-
Palladium on Carbon (5% Pd/C) or Raney Nickel catalyst
Procedure:
-
Reactor Charging: To a high-pressure hydrogenation reactor (autoclave), charge the solvent (e.g., ethanol), 2,4,5-trimethylbenzaldehyde (1.0 eq), and isopropylamine (1.2 eq).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C, 1-2 mol%) as a slurry in a small amount of solvent.
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 5-10 bar).[2]
-
Reaction: Heat the mixture to 40-60°C with vigorous stirring. The reaction progress is monitored by the cessation of hydrogen uptake.[2]
-
Post-Reaction: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Palladium on carbon can be pyrophoric upon exposure to air when dry; keep the filter cake wet with solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product, which is then subjected to purification.
Comparative Analysis of Reductive Methods
| Feature | Sodium Borohydride Method | Catalytic Hydrogenation |
| Scale | Lab to Pilot (grams to ~50 kg) | Pilot to Industrial (>50 kg) |
| Equipment | Standard glass-lined reactors | High-pressure autoclave |
| Safety | Hydrogen evolution, handling of borohydride | High-pressure H₂, pyrophoric catalysts |
| Waste Stream | Borate salts | Minimal, catalyst is recycled |
| Cost-Effectiveness | Moderate | High (excellent for large volumes) |
| Yield | Good to Excellent (80-95%) | Excellent (>95%) |
Purification Protocols for Scalable Production
Purification of amines can be challenging due to their basic nature, which can cause tailing on silica gel chromatography.[6] For scalable synthesis, non-chromatographic methods are preferred.
Protocol 4.1: Acid-Base Extraction for Impurity Removal
This technique effectively removes non-basic organic impurities and unreacted aldehyde.
Procedure:
-
Dissolve the crude amine product from the reductive amination workup in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer to a separatory funnel and extract with 1-2 M aqueous HCl. The amine will move into the aqueous layer as the hydrochloride salt.
-
Separate the layers and discard the organic layer containing neutral impurities.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
In a well-ventilated area, cool the aqueous layer in an ice bath and slowly add a base (e.g., 4M NaOH) with stirring until the pH is >12. The free amine will separate, often as an oil or solid.
-
Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine. This method is a cornerstone of classical amine purification.[7]
Protocol 4.2: Purification via Vacuum Distillation
If the final amine is a liquid and thermally stable, vacuum distillation is an excellent method for achieving very high purity on a large scale.
Procedure:
-
Set up a distillation apparatus suitable for vacuum operation, including a short-path distillation head and a well-controlled heating mantle.
-
Charge the crude or acid-base purified amine into the distillation flask.
-
Slowly apply vacuum and begin heating.
-
Collect and discard any low-boiling fractions.
-
Collect the main fraction at the product's expected boiling point under the applied pressure.
-
Analyze the collected fractions for purity (e.g., by GC) to ensure >99% purity.
Conclusion
The synthesis of isopropyl(2,4,5-trimethylbenzyl)amine can be reliably and scalably achieved through a two-stage process centered on the reductive amination of 2,4,5-trimethylbenzaldehyde. For laboratory and pilot scales, reductive amination using sodium borohydride offers a practical and high-yielding route. For industrial-scale manufacturing, catalytic hydrogenation is the superior method, providing higher efficiency, lower waste, and better process economics. Robust purification via acid-base extraction and subsequent vacuum distillation ensures the final product meets the high-purity specifications required by the pharmaceutical and fine chemical industries.
References
-
Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Harianja, M. G. D., et al. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Studies. Canadian Journal of Chemistry. Available at: [Link]
-
Gowda, D. C., et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions. Available at: [Link]
-
Yadav, J. S., et al. (2006). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. Synthetic Communications. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Gagnon, J., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Nature Communications. Available at: [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2024). How Is N-Isopropylbenzylamine Synthesized? Knowledge. Available at: [Link]
-
One Eye Industries. (n.d.). Can Magnetic Separation Improve Amine Unit Reliability and Reduce Filtration Costs? One Eye Industries. Available at: [Link]
- Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. U.S. Patent No. 3,337,630. Washington, DC: U.S. Patent and Trademark Office.
- Rachlin, A. I. (1974). Process for the preparation of 2,4,5-trimethoxybenzaldehyde. U.S. Patent No. 3,855,306. Washington, DC: U.S. Patent and Trademark Office.
-
Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Rhodium Drug Synthesis Archive. Available at: [Link]
-
Rachlin, A. I., Gurien, H., & Wagner, D. P. (1971). Aldehydes from acid chlorides by modified rosenmund reduction: 3,4,5-trimethoxybenzaldehyde. Organic Syntheses. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
GEA. (2025). Treatment of Amines with Centrifugal Technology. GEA. Available at: [Link]
-
Kempe, R., et al. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Advanced Synthesis & Catalysis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Wang, C., et al. (2024). Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation. Organic Chemistry Portal. Available at: [Link]
-
Ríos-Mecatl, S., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Available at: [Link]
-
Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Wuxi Weiheng Chemical Co., Ltd. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of N-isopropyl-N-methylbenzylamine. PrepChem.com. Available at: [Link]
- Hangzhou Yizhi Biotechnology Co., Ltd. (2020). Synthesis method of isopropyl amine. Chinese Patent No. CN103965055A.
-
Hangzhou Yizhi Biotechnology Co., Ltd. (2020). Method for synthesizing N-isopropylbenzylamine. Chinese Patent Application. Available at: [Link]
-
Singh, S., et al. (2019). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. International Journal of Scientific Research in Science and Technology. Available at: [Link]
-
Procter, D. J., et al. (2019). Preparation of 5-(Triisopropylsilylethynyl)dibenzo[b,d]thiophenium triflate. Organic Syntheses. Available at: [Link]
-
Herrera, A. P., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. biotage.com [biotage.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine
Welcome to the Application Scientist Support Portal.
As a highly substituted secondary benzylamine, (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine (commonly referred to as N-isopropyl-2,4,5-trimethylbenzylamine) presents unique purification challenges. The combination of the lipophilic 2,4,5-trimethylphenyl moiety and the bulky N-isopropyl group disrupts crystal lattice formation. Consequently, the freebase typically isolates as a viscous, air-sensitive oil that resists standard crystallization techniques[1]. Furthermore, like many secondary benzylamines, it is highly basic and prone to irreversible adsorption on standard silica gel[2].
This guide provides field-proven, self-validating protocols designed to isolate this compound with pharmaceutical-grade purity (>99%), explaining the causality behind every experimental choice.
Quantitative Method Comparison
Before selecting a purification workflow, assess your crude mixture against the following validated strategies.
| Purification Strategy | Target State | Expected Yield | Expected Purity | Primary Advantage | Key Limitation |
| Acid-Base Extraction | Freebase (Oil) | 85–95% | 90–95% | Rapid bulk removal of neutral/acidic impurities. | Cannot separate primary/tertiary amine byproducts. |
| HCl Salt Crystallization | HCl Salt (Solid) | 70–85% | >99% | Overcomes the "oil" problem; yields highly stable solids. | Requires anhydrous conditions to prevent yield loss. |
| Modified Chromatography | Freebase (Oil) | 60–80% | 95–98% | Separates structurally similar amine impurities. | Requires basic additives (Et₃N) to prevent tailing. |
Core Purification Workflows
Workflow A: Orthogonal Acid-Base Extraction
Because the conjugate acid of this secondary amine has a pKa of approximately 9.5–10.0, we can manipulate its solubility profile by swinging the pH of the aqueous phase[1].
Workflow for the orthogonal acid-base extraction of secondary amines.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar solvent like Methyl tert-butyl ether (MTBE).
-
Protonation: Extract the organic layer with 1M aqueous HCl. The secondary amine protonates to form a water-soluble ammonium chloride salt, partitioning into the aqueous phase[1].
-
Washing: Wash the acidic aqueous phase twice with fresh MTBE. Self-validation step: TLC of the MTBE wash should show no amine present, confirming complete protonation.
-
Deprotonation: Cool the aqueous phase to 0 °C and slowly add 2M NaOH until the pH exceeds 12. The solution will turn cloudy as the lipophilic freebase amine "oils out".
-
Recovery: Extract the basic aqueous phase with Dichloromethane (DCM) or MTBE. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the freebase oil.
Workflow B: Hydrochloride Salt Crystallization
To achieve >99% purity and obtain a workable solid, the oily freebase must be converted into a crystalline salt. The strong ionic hydrogen-bonding network (N-H···Cl) of the hydrochloride salt provides enough lattice energy to overcome the steric penalties of the isopropyl and trimethylphenyl groups[1],[3].
Hydrochloride salt formation and crystallization pathway for oily secondary amines.
Step-by-Step Protocol:
-
Preparation: Dissolve the purified freebase oil in a minimal volume of anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc) under an inert nitrogen atmosphere[3],[4].
-
Precipitation: Cool the solution to 0 °C. Slowly add 1.05 equivalents of anhydrous HCl (either as a 2M solution in diethyl ether or 4M in dioxane)[3],[5].
-
Isolation: A white precipitate will form immediately. Stir for 30 minutes at 0 °C to ensure complete crystallization.
-
Filtration: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous ether to remove trapped organic impurities[4]. Dry under high vacuum.
Workflow C: Amine-Modified Flash Chromatography
If the crude mixture contains unreacted primary amines or over-alkylated tertiary amines, acid-base extraction will not separate them. Flash chromatography is required, but the mobile phase must be modified to prevent the amine from binding to the acidic silanol groups on the silica gel[2].
Step-by-Step Protocol:
-
Column Preparation: Slurry-pack the silica gel column using a solvent system containing 1–5% Triethylamine (Et₃N) (e.g., 95% Hexanes / 4% EtOAc / 1% Et₃N)[2]. The Et₃N competitively binds to the active silanol sites, neutralizing the column.
-
Loading: Load the crude amine oil onto the column using a minimal amount of the eluent.
-
Elution: Run the column using the Et₃N-doped mobile phase. Note: Ninhydrin stain is highly recommended for TLC visualization, as it selectively stains primary and secondary amines, while tertiary amines will not stain[2].
Troubleshooting & FAQs
Q: Why is my secondary amine streaking severely on the silica TLC plate, even with a polar solvent? A: Standard silica gel is inherently acidic (pKa ~ 4.5–5.0). Your highly basic secondary benzylamine is undergoing strong ion-exchange interactions with the stationary phase. To fix this, pre-treat your TLC plates by dipping them in 5% Et₃N in hexanes and drying them before spotting, or add 1–5% Et₃N or aqueous NH₄OH to your mobile phase[2]. Alternatively, consider using basic alumina or reverse-phase chromatography[2].
Q: I have extracted my freebase, but it remains a stubborn oil and won't crystallize. What should I do? A: This is expected. The rotational freedom and steric bulk of the N-isopropyl and 2,4,5-trimethylphenyl groups prevent efficient close-packing of the freebase molecules. You must convert the oil to a salt (such as a hydrochloride or acetate salt) to force crystallization. The resulting salt possesses a rigid crystal lattice and a much higher melting point[1],[6].
Q: I left my purified freebase oil on the benchtop overnight, and it turned into a cloudy, gummy solid. Did it degrade? A: It likely absorbed carbon dioxide from the atmosphere. Secondary benzylamines readily react with atmospheric CO₂ to form solid carbamic acid salts (carbamates)[7]. Always store the freebase amine under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container, or store it long-term as the bench-stable hydrochloride salt.
Q: Are there any specific safety concerns when handling this class of compounds? A: Yes. Secondary amines can react with ambient nitrogen oxides or reagents to form N-nitrosamines, which are potent carcinogens[2]. Always handle secondary amine oils in a well-ventilated fume hood, treat crude mixtures as potential carcinogens, and avoid exposing the compound to oxidizing agents or high temperatures (>100 °C) in the presence of air[2].
Q: My HCl salt dissolved when I tried to wash it. What went wrong? A: You likely used concentrated aqueous HCl (which contains ~63% water) instead of anhydrous ethereal HCl. Amine hydrochloride salts are highly water-soluble. You must use anhydrous HCl gas, HCl in dioxane, or HCl in diethyl ether to ensure the salt precipitates out of the organic solvent without dissolving in an aqueous byproduct[3],[4].
References
-
Amine workup : r/Chempros Reddit URL: [Link]
-
Preparation of N-isopropyl-N-methylbenzylamine PrepChem URL: [Link]
-
Selective 5-Hydroxytrytamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine National Institutes of Health (PMC) URL:[Link]
-
How to purify Benzylamine? : r/OrganicChemistry Reddit URL:[Link]
-
Benzylamine Wikipedia URL:[Link]
-
Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective 5-Hydroxytrytamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine – Identification of Drugs with Antidepressant-Like Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
Troubleshooting low yields in reductive amination of trimethylbenzaldehydes
Technical Support Center: Reductive Amination of Trimethylbenzaldehydes
From the Senior Application Scientist's Desk
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reductive amination of sterically hindered substrates, specifically trimethylbenzaldehydes (e.g., 2,4,6-trimethylbenzaldehyde). The principles and troubleshooting steps discussed here are grounded in established mechanistic organic chemistry and are designed to provide both explanatory background and actionable solutions to improve your reaction yields and purity.
The primary challenge with these substrates stems from steric hindrance. The methyl groups, particularly those at the ortho positions, create a crowded environment around the carbonyl carbon. This congestion impedes the approach of the amine nucleophile, slowing down the initial addition step and disfavoring the formation of the necessary imine or iminium ion intermediate. This guide will walk you through diagnosing and overcoming these hurdles.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the reductive amination of trimethylbenzaldehydes in a direct question-and-answer format.
Q1: My reaction yield is consistently low or zero. What is the most likely underlying cause?
A1: The most probable cause is the severe steric hindrance imposed by the two ortho-methyl groups on the trimethylbenzaldehyde ring. This has two major consequences:
-
Slow Imine Formation: The bulky methyl groups physically block the amine from attacking the carbonyl carbon. This drastically slows down the rate of the initial nucleophilic addition, which is the first step toward forming the carbinolamine intermediate.[1]
-
Unfavorable Equilibrium: The subsequent dehydration of the carbinolamine to the imine is a reversible equilibrium reaction.[2] Steric strain in the resulting imine can shift the equilibrium back towards the starting materials, meaning that even if the initial addition occurs, the concentration of the reactive imine intermediate at any given time may be very low.
Essentially, your reaction is likely failing at the first hurdle: the efficient formation of the C=N bond that is required for reduction.
Caption: Steric hindrance from ortho-methyl groups impeding amine attack.
Q2: How can I improve the formation of the imine intermediate?
A2: Since imine formation is the rate-limiting step, several strategies can be used to drive the reaction forward:
-
Use of a Lewis Acid Catalyst: Adding a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or dibutyltin dichloride can activate the aldehyde.[3] The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the amine.
-
Water Removal: The dehydration of the carbinolamine intermediate to form the imine releases water. According to Le Châtelier's principle, removing this water will drive the equilibrium towards the product. This can be achieved by adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture.
-
Increase Reaction Time and/or Temperature: For hindered substrates, allowing the aldehyde and amine to stir together for an extended period (e.g., 12-24 hours) before adding the reducing agent can allow the imine concentration to build up.[4] Gentle heating (e.g., 40-60 °C) can also accelerate this step, but should be monitored to avoid side reactions.
Q3: My starting aldehyde is being consumed, but I'm not getting my desired amine. I suspect the aldehyde is being reduced directly to an alcohol. How do I prevent this?
A3: This is a classic chemoselectivity problem. It arises when the reducing agent is too powerful and/or the iminium ion concentration is too low. The solution is to use a milder, more selective reducing agent that preferentially reduces the protonated imine (the iminium ion) over the carbonyl group.[5]
-
Switch to a Selective Hydride Reagent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations, especially for challenging substrates.[6] It is mild enough that it will not readily reduce aldehydes or ketones but is highly effective at reducing iminium ions. It also tolerates mildly acidic conditions, which are beneficial for imine formation.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for iminium ions over carbonyls, particularly at a controlled pH of around 6-7.[5][7] However, due to the toxicity of cyanide byproducts, STAB is often preferred.
-
-
Avoid Powerful Reducing Agents: Reagents like sodium borohydride (NaBH₄) and certainly lithium aluminum hydride (LAH) are generally too reactive for a one-pot reductive amination. They will rapidly reduce the aldehyde before it has a chance to form the imine, leading to the corresponding alcohol as the main product.[7] NaBH₄ can be used, but typically only in a stepwise procedure after the imine has been pre-formed and isolated.[5][6]
| Reducing Agent | Selectivity for Iminium Ion vs. Aldehyde | Optimal pH | Key Considerations |
| NaBH(OAc)₃ (STAB) | High | Mildly Acidic (~5-7) | Reagent of choice; mild, effective, non-toxic byproducts.[5][6] |
| NaBH₃CN | High | Mildly Acidic (~6-7) | Very selective, but generates toxic cyanide waste.[5][7] |
| NaBH₄ | Low | Neutral to Basic | Generally too reactive for one-pot; reduces aldehydes rapidly.[4][7] |
| H₂/Catalyst (e.g., Pd/C) | Moderate | Neutral | Can be effective but may also reduce other functional groups.[2][8] |
Q4: What is the optimal pH for this reaction, and how do I control it?
A4: The reaction pH is a critical but delicate parameter. A weakly acidic environment (pH ~5-7) is required to facilitate the reaction.[7]
-
Too Acidic (pH < 4): The amine starting material will be fully protonated to its non-nucleophilic ammonium salt (R-NH₃⁺). This prevents it from attacking the carbonyl, and the reaction will not start.
-
Too Basic (pH > 8): The dehydration of the carbinolamine intermediate, which is acid-catalyzed, will be too slow. Furthermore, the imine will not be protonated to the more reactive iminium ion, which is the species the hydride reagent actually reduces.
-
Just Right (pH ~5-7): In this window, there is enough acid to catalyze dehydration and form the iminium ion, but a sufficient concentration of the free amine remains to initiate the reaction.
Control Strategy: Adding a stoichiometric amount of a weak acid, such as acetic acid (AcOH), is a common practice, especially when using sodium triacetoxyborohydride.[4][6] The acid acts as a catalyst and ensures the formation of the reactive iminium intermediate.
Caption: A logical troubleshooting workflow for low-yield reductive aminations.
Key Experimental Protocols
Protocol 1: Optimized One-Pot Reductive Amination with NaBH(OAc)₃
This protocol is the recommended starting point for a hindered substrate like trimethylbenzaldehyde.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add trimethylbenzaldehyde (1.0 eq).
-
Solvent: Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). DCE is often preferred.[6]
-
Amine Addition: Add the desired amine (1.1 - 1.2 eq).
-
Acid Catalyst: Add glacial acetic acid (1.1 eq).
-
Imine Formation: Allow the mixture to stir at room temperature for 2-4 hours to allow for partial imine formation. For very hindered cases, this time can be extended up to 24 hours.
-
Reducing Agent: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Caution: The addition may cause some gas evolution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Stepwise Procedure for Maximizing Yield
This method separates the two key steps of the reaction and is often more reliable for difficult substrates.[5][6]
Step A: Imine Formation
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve trimethylbenzaldehyde (1.0 eq) and the primary amine (1.05 eq) in a solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Dehydration: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue until no more water is collected.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude imine can often be used directly in the next step without purification. Confirm its formation via ¹H NMR if possible.
Step B: Imine Reduction
-
Setup: Dissolve the crude imine from Step A in a protic solvent like methanol (MeOH) or ethanol (EtOH).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 - 2.0 eq) portion-wise, keeping the temperature below 10 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 2-4 hours.
-
Workup & Purification: Follow steps 8-10 from Protocol 1.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Deng, J., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(9), 1395. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ikonnikov, N. S., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 434. [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
Huang, S., et al. (2023). Asymmetric Synthesis of Sterically Hindered 1-Substituted Tetrahydro-β-carbolines Enabled by Imine Reductase. Organic Letters, 25(8), 1338–1343. [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/chemistry. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
Removing impurities from crude N-isopropyl-2,4,5-trimethylbenzylamine
Technical Support Center: N-Isopropyl-2,4,5-trimethylbenzylamine Purification
Ticket ID: #PUR-ISO-245-TMBA Subject: Impurity Removal & Isolation Protocols Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering purity issues with crude N-isopropyl-2,4,5-trimethylbenzylamine (CAS: 102-97-6 analog/derivative).[1] This secondary amine is typically synthesized via the reductive amination of 2,4,5-trimethylbenzaldehyde with isopropylamine.[1]
The crude mixture likely contains three classes of impurities:
-
Neutral Organics: Unreacted 2,4,5-trimethylbenzaldehyde and 2,4,5-trimethylbenzyl alcohol (from aldehyde reduction).[1]
-
Basic Impurities: Over-alkylated tertiary amines (dimers) or unreacted isopropylamine.
-
Inorganic Residues: Boron salts (if NaBH₄/STAB was used) or metallic residues (if catalytic hydrogenation was used).
This guide provides a tiered troubleshooting approach, moving from standard workups to advanced isolation techniques.
Tier 1: The "Quick Fix" (Standard Acid-Base Workup)[1]
User Question: My crude product is an oily yellow liquid. I tried rotovaping it, but it still smells like almonds (aldehyde). How do I clean this up without running a column?
Technical Response: The "almond" scent confirms the presence of unreacted 2,4,5-trimethylbenzaldehyde.[1] Because your target molecule is a base (amine) and the impurities are mostly neutral (aldehyde/alcohol), you can separate them using chemically active extraction.
Protocol 1: pH-Swing Extraction
Prerequisite: Dissolve your crude oil in a non-polar solvent (Dichloromethane or Diethyl Ether).
-
Acidification (Target → Aqueous Phase):
-
Wash the organic layer with 1M HCl (aq) .
-
Mechanism:[2][3][4][5][6] The amine becomes the hydrochloride salt (
), which is water-soluble.[1] The neutral aldehyde and alcohol remain in the organic layer. -
CRITICAL STEP: Separate the layers.[7] Keep the Aqueous (Water) layer. You can discard the organic layer (contains the aldehyde) after TLC confirmation.
-
-
Basification (Target → Organic Phase):
-
Extraction:
Visual Workflow (Acid-Base Logic):
Caption: Logical flow of chemically active extraction to separate neutral impurities from the basic amine target.
Tier 2: Advanced Purification (Specific Impurities)
Technical Response: Trace aldehydes are stubborn because they are lipophilic. If the acid wash didn't fully remove them, use a Bisulfite Wash . This forms a water-soluble adduct with the aldehyde, forcing it into the aqueous waste even without pH swings.
Protocol 2: Bisulfite Scavenging
-
Dissolve the semi-pure amine in Ethyl Acetate.
-
Wash with saturated Sodium Bisulfite (
) solution (2x). -
Wash with Brine (1x) to remove excess salts.
-
Dry over
and evaporate.
Tier 3: The "Gold Standard" (Crystallization)
User Question: I suspect I have some tertiary amine byproduct (dimer) formed by over-alkylation. Acid-base extraction won't separate this because both are basic.[1] What now?
Technical Response: You are correct. Both secondary and tertiary amines protonate at low pH. To separate them, you must exploit the difference in lattice energy by forming a crystalline salt. The hydrochloride salt of N-isopropyl-2,4,5-trimethylbenzylamine is highly crystalline, whereas the tertiary impurity often remains an oil or has significantly higher solubility in cold solvents.[1]
Protocol 3: HCl Salt Formation & Recrystallization
Target: Convert the free base oil into a solid salt.
-
Salt Formation:
-
Dissolve 5g of crude amine free base in 20 mL of anhydrous Diethyl Ether (or MTBE).
-
Cool to 0°C in an ice bath.[4]
-
Dropwise add 2M HCl in Diethyl Ether (commercial) or bubble dry HCl gas.
-
Observation: A thick white precipitate should form immediately.
-
Filter the solid and wash with cold ether.
-
-
Recrystallization (The Purification Step):
-
Solvent System: Isopropyl Alcohol (IPA) / Diethyl Ether or pure Ethanol.
-
Dissolve the crude salt in the minimum amount of hot IPA.
-
Add Ether until the solution just becomes cloudy (turbid).
-
Heat briefly to clarify, then let it stand at Room Temp for 2 hours, then 4°C overnight.
-
Result: The secondary amine salt crystallizes out; the tertiary amine impurities usually stay in the "mother liquor" (the liquid).
-
Data Table: Solvent Selection for Recrystallization
| Solvent | Role | Temperature | Notes |
| Isopropanol (IPA) | Good Solvent | Hot | Dissolves the salt at high temp.[1] |
| Ethanol (EtOH) | Good Solvent | Hot | Alternative to IPA; more polar. |
| Diethyl Ether | Anti-Solvent | Cold | Lowers solubility to force precipitation. |
| Acetone | Anti-Solvent | Cold | Good for removing colored impurities. |
Tier 4: Chromatography (The Last Resort)
User Question: Crystallization failed (I got an oil). I have to run a column. What solvent system works for this amine?
Technical Response:
Secondary amines streak on silica gel because the acidic silanol groups (
Protocol 4: Amine-Modified Silica Chromatography
-
Mobile Phase:
-
Hexane : Ethyl Acetate (Start 90:10, gradient to 70:30).
-
Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase.
-
-
Loading:
-
Dissolve crude in a minimum amount of DCM/Hexane (1:1).
-
-
Elution Order (Typical):
-
Fastest: Tertiary Amine Impurities (Less polar).
-
Middle:N-isopropyl-2,4,5-trimethylbenzylamine (Target) .
-
Slowest: Primary Amine residues (if any).[10]
-
Troubleshooting Fate Map
Use this decision tree to determine the fate of your specific impurities.
Caption: Impurity fate mapping based on chemical properties and isolation technique.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Chapter 2.
-
Furniss, B. S., et al. (1989). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Specific protocols for benzylamine derivatives).
-
PubChem. (n.d.). "N-Isopropylbenzylamine Compound Summary." National Center for Biotechnology Information.
Sources
- 1. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. How are primary, secondary, and tertiary amines separated from their mixt.. [askfilo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine
[1]
Document ID: TS-PUR-245-ISO Last Updated: February 28, 2026 Department: Chemical Process Optimization & Application Science[1]
Executive Summary & Chemical Context
Target Molecule: (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine
Common Name:
This guide addresses the isolation of
Key Separation Challenges:
-
Starting Material 1 (Aldehyde): 2,4,5-Trimethylbenzaldehyde is lipophilic and neutral. It co-extracts with the product in standard organic washes.
-
Starting Material 2 (Amine): Isopropylamine is volatile (b.p. 33–34 °C) but can form persistent salts if not properly basified.
-
By-products: Tertiary amines (over-alkylation) and boron complexes.
Core Purification Protocol: The "Acid-Base Switch"[1]
Status: Primary Workflow Applicability: Removal of neutral organic impurities (aldehydes) and water-soluble salts.[1]
The most robust method for purifying secondary amines relies on their pH-dependent solubility.[1] By toggling the pH, we force the amine between the organic and aqueous phases, leaving impurities behind.
Step-by-Step Methodology
| Phase | Action | Mechanism / Rationale |
| 1.[1][2] Extraction | Dissolve crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate . | Solubilizes the amine and organic impurities. |
| 2.[3] Acid Wash | Extract organic layer with 1M HCl (aq) ( | CRITICAL: The amine is protonated ( |
| 3. Neutral Wash | Wash the collected Aqueous Acid layer with fresh DCM ( | Removes mechanically trapped traces of aldehyde or neutrals. |
| 4. Basification | Cool aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12. | Deprotonates the ammonium salt. The free base amine becomes insoluble in water and oils out. |
| 5. Recovery | Extract the basic aqueous mixture with DCM ( | Recovers the purified amine.[5] |
Workflow Visualization
Figure 1: Acid-Base Extraction Logic Flow.[1] This protocol separates the basic product from neutral starting materials.[1][3]
Troubleshooting & FAQs
Scenario A: "My product still smells sweet/almond-like (Aldehyde Contamination)."
Even after acid-base extraction, lipophilic aldehydes like 2,4,5-trimethylbenzaldehyde can persist.[1]
-
Root Cause: Inefficient phase separation or emulsion formation during the acid wash.
-
Solution: The Bisulfite Wash. Sodium bisulfite (
) reacts with aldehydes to form water-soluble bisulfite adducts (sulfonates), effectively stripping them from the organic phase.
Protocol:
-
Dissolve the crude amine in an organic solvent (Ether or Toluene recommended).
-
Wash with saturated aqueous
solution ( ). -
Wash with brine.
-
Dry and evaporate.
Scenario B: "I have a stubborn emulsion during extraction."
-
Root Cause: Boron salts (from
or STAB) act as surfactants. -
Solution:
-
pH Adjustment: Ensure the aqueous layer is distinctly acidic or basic; neutral pH promotes emulsions.
-
Rochelle's Salt: Add saturated Potassium Sodium Tartrate solution. It chelates boron/aluminum species, breaking the emulsion.
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove gelatinous solids.
-
Scenario C: "The product is an oil, but I need a solid."
-
Root Cause: The free base is a lipophilic oil.
-
Solution: Convert to the Hydrochloride Salt.
-
Dissolve the oil in dry Diethyl Ether or Isopropanol.
-
Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with stirring.
-
A white precipitate should form immediately.
-
Filter and wash with cold ether.
-
Note: The salt is hygroscopic; store in a desiccator.
-
Advanced Separation: Decision Matrix
Use this matrix to select the correct purification method based on your specific impurity profile.
| Impurity Type | Diagnostic (TLC/NMR) | Recommended Method |
| Isopropylamine | NMR: Septet at ~2.9 ppm (if salt); Smell: Fishy/Ammoniacal.[1] | Evaporation: High vacuum at 40°C. It is highly volatile. |
| 2,4,5-Trimethylbenzaldehyde | NMR: Singlet at ~10 ppm; TLC: UV active, non-polar spot. | Bisulfite Wash (see Scenario A) or Acid-Base Extraction. |
| Imine Intermediate | NMR: Singlet at ~8.3-8.5 ppm (CH=N). | Hydrolysis: Stir with 1M HCl for 1 hour, then perform Acid-Base extraction. |
| Tertiary Amine (Over-alkylation) | TLC: Spot slightly less polar than product; difficult to separate. | Flash Chromatography: |
Impurity Removal Logic
Figure 2: Troubleshooting decision tree for specific impurities detected by TLC or NMR.[1]
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (See Section 5.18 on Amines).
-
Sigma-Aldrich. (n.d.).[6] "Application Note – Reductive Amination." Technical Library.
-
BenchChem. (2025).[4][7] "Technical Support Center: Optimizing Synthesis of 4-Isopropylbenzylamine." (General procedure for isopropylbenzylamines).
Sources
- 1. US2348683A - Separation of di-isopropyl amine from isopropyl alcohol - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. ncert.nic.in [ncert.nic.in]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. N-Isopropylbenzylamine CAS#: 102-97-6 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR spectrum interpretation of N-isopropyl-2,4,5-trimethylbenzylamine
Structural Verification of N-isopropyl-2,4,5-trimethylbenzylamine: A Comparative Guide to High-Resolution ¹H NMR Strategies
For researchers and drug development professionals, the unambiguous structural verification of substituted benzylamines is a critical quality control step. N-isopropyl-2,4,5-trimethylbenzylamine presents a unique analytical challenge: it contains a secondary amine subject to chemical exchange, a benzylic methylene group, an isopropyl moiety, and three chemically distinct but electronically similar aromatic methyl groups.
This guide provides an objective comparison of ¹H NMR acquisition strategies—specifically evaluating solvent effects and magnetic field strengths—to establish a self-validating protocol for the precise structural elucidation of this compound.
Structural Deconstruction & Theoretical ¹H NMR Profile
Before comparing analytical environments, we must establish the baseline causality of the molecule's expected signals. N-isopropyl-2,4,5-trimethylbenzylamine consists of a heavily substituted aromatic ring (positions 1, 2, 4, 5 are occupied), leaving only two aromatic protons at positions 3 and 6. Because these protons are para to one another, their scalar coupling (
The isopropyl group features a classic spin-spin splitting system: the single methine proton is split into a septet by the six equivalent methyl protons (
Table 1: Predicted ¹H NMR Profile (Standard Non-Polar Conditions)
| Proton Environment | Expected Shift (ppm) | Multiplicity | Integration | Causality / Structural Origin | |
| Aromatic H-6 | ~6.95 | Singlet (s) | 1H | - | Deshielded by the adjacent benzylic group. |
| Aromatic H-3 | ~6.80 | Singlet (s) | 1H | - | Shielded relative to H-6; para relationship prevents observable splitting. |
| Benzylic -CH₂- | ~3.70 | Singlet (s) | 2H | - | Isolated spin system due to rapid -NH- exchange decoupling. |
| Isopropyl -CH- | ~2.85 | Septet (sept) | 1H | 6.5 | Coupled to two equivalent -CH₃ groups (6 adjacent protons). |
| Ar-CH₃ (C-2) | ~2.30 | Singlet (s) | 3H | - | Closest to the benzylic amine; slight deshielding effect. |
| Ar-CH₃ (C-5) | ~2.25 | Singlet (s) | 3H | - | Intermediate electronic environment. |
| Ar-CH₃ (C-4) | ~2.20 | Singlet (s) | 3H | - | Furthest from the benzylic substituent. |
| Amine -NH- | ~1.20 | Broad (br s) | 1H | - | Quadrupolar relaxation of ¹⁴N and chemical exchange. |
| Isopropyl -CH₃ | ~1.10 | Doublet (d) | 6H | 6.5 | Coupled to the single adjacent methine proton. |
Comparative Analysis 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the chemical shift and line shape of the secondary amine proton, while also inducing differential solvation effects on the aromatic methyls.
According to comprehensive studies on solvent effects in NMR, switching from a non-polar solvent like CDCl₃ to a strongly hydrogen-bonding solvent like DMSO-d₆ can induce solvent shifts (
-
CDCl₃ (Chloroform-d): Acts as a non-interacting dielectric. The -NH- proton undergoes rapid intermolecular chemical exchange, appearing as a broad, decoupled singlet near 1.2 ppm. This simplifies the spectrum, ensuring the benzylic -CH₂- and isopropyl -CH- appear as a clean singlet and septet, respectively.
-
DMSO-d₆ (Dimethyl Sulfoxide-d₆): Acts as a strong hydrogen-bond acceptor. The oxygen atom of DMSO tightly binds the -NH- proton, strongly deshielding it and shifting it downfield (typically to 2.5–3.5 ppm). Furthermore, this hydrogen bonding drastically slows the chemical exchange rate. In ultra-dry DMSO-d₆, you may observe the -NH- proton splitting the adjacent benzylic -CH₂- into a doublet, providing definitive proof of the secondary amine linkage.
Table 2: Solvent Performance Comparison
| Metric | CDCl₃ | DMSO-d₆ |
| -NH- Chemical Shift | ~1.2 ppm (Upfield) | ~2.5 - 3.5 ppm (Downfield) |
| -NH- Exchange Rate | Fast (Decoupled) | Slow (Potential |
| Viscosity & Shimming | Low viscosity; easy to shim to <1 Hz linewidth. | High viscosity; requires careful gradient shimming. |
| Best Use Case | Routine QA/QC and rapid structural confirmation. | Investigating hydrogen bonding or proving amine connectivity. |
Comparative Analysis 2: Field Strength Resolution (400 MHz vs. 600 MHz)
The three aromatic methyl groups (positions 2, 4, and 5) present a specific resolution challenge. Their chemical shifts differ by only ~0.05 ppm. Inter-laboratory comparisons demonstrate that while 400 MHz is sufficient for general metabolite fingerprinting, increasing the magnetic field strength to 600 MHz provides a critical advantage in spectral resolution and chemical shift dispersion[2].
The Larmor frequency dictates that 1 ppm equals 400 Hz on a 400 MHz instrument, but 600 Hz on a 600 MHz instrument.
Table 3: Field Strength Dispersion for Aromatic Methyls
| Instrument Field | Hz per ppm | Separation of Ar-CH₃ peaks ( | Resolution Quality |
| 400 MHz | 400 Hz | ~20 Hz | Acceptable. Peaks are distinct but bases may overlap if shimming is imperfect. |
| 600 MHz | 600 Hz | ~30 Hz | Excellent. Baseline resolution allows for highly accurate quantitative integration. |
Causality: For N-isopropyl-2,4,5-trimethylbenzylamine, a 600 MHz spectrometer is recommended if the sample contains structurally similar impurities (e.g., the 2,3,5-trimethyl isomer), as the increased dispersion (Hz) prevents the overlap of the closely clustered aliphatic singlets[2].
Experimental Protocol: Self-Validating NMR Workflow
To ensure absolute trustworthiness and scientific integrity, the following protocol builds internal validation checks into the acquisition process.
Step 1: Sample Preparation & Internal Referencing
-
Weigh exactly 15 mg of N-isopropyl-2,4,5-trimethylbenzylamine.
-
Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm) to self-validate the chemical shift axis, eliminating referencing errors caused by temperature fluctuations.
-
Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Causality: Removing undissolved micro-particulates prevents localized magnetic susceptibility gradients, which distort the
field and ruin peak resolution.
Step 2: Probe Tuning and Shimming
-
Insert the sample and lock the spectrometer to the deuterium frequency of CDCl₃.
-
Perform Automated Tuning and Matching (ATM) for the ¹H channel.
-
Execute a 3D gradient shim (e.g., TopShim). Validate shimming by checking the TMS peak; the linewidth at half-height (FWHM) must be
Hz.
Step 3: Pulse Calibration & T₁ Estimation (The Validation Step)
-
Perform a 360° nutation experiment to find the exact 90° pulse width for this specific sample conductivity.
-
Run a rapid Inversion-Recovery sequence to estimate the longitudinal relaxation time (
) of the slowest relaxing protons (typically the aromatic protons).
Step 4: Quantitative Acquisition & Processing
-
Set the relaxation delay (
) to (typically 5–10 seconds). Causality: This guarantees that all nuclear spins return to thermal equilibrium between pulses, ensuring that the integration ratios (e.g., exactly 6H for the isopropyl methyls vs. 2H for the benzylic group) are perfectly quantitative. -
Acquire 16 transients.
-
Apply a 0.3 Hz exponential Line Broadening (LB) window function to the FID prior to Fourier Transform. Phase manually and apply a polynomial baseline correction.
Workflow Visualization
The following decision matrix illustrates the logical relationship between solvent selection, field strength, and the resulting analytical outcomes for this compound.
Workflow for optimizing ¹H NMR acquisition parameters for N-isopropyl-2,4,5-trimethylbenzylamine.
References
-
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Academia / Magnetic Resonance in Chemistry (2006). Available at:[Link]
-
Ward, J. L., et al. "An inter-laboratory comparison demonstrates that [1H]-NMR metabolite fingerprinting is a robust technique for collaborative plant metabolomic data collection." National Institutes of Health (NIH) / PMC (2010). Available at:[Link]
Sources
- 1. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
- 2. An inter-laboratory comparison demonstrates that [1H]-NMR metabolite fingerprinting is a robust technique for collaborative plant metabolomic data collection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Fragmentation & Performance Analysis of CAS 1152924-99-6
The following guide details the mass spectrometry fragmentation and performance profiling of N-Isopropyl-2,4,5-trimethylbenzylamine (CAS 1152924-99-6).
Executive Summary & Compound Identity
CAS 1152924-99-6 , chemically identified as (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine (or N-Isopropyl-2,4,5-trimethylbenzylamine), is a secondary amine structurally analogous to the common forensic marker N-Isopropylbenzylamine (N-IPBA).[1][2][3][4]
This guide provides a high-resolution mass spectrometry (HRMS) characterization strategy. Unlike standard benzylamines, the presence of three methyl groups on the aromatic ring significantly alters the fragmentation kinetics, enhancing the stability of the tropylium-like product ion. This feature allows for superior sensitivity in trace analysis compared to non-substituted alternatives.
| Feature | Specification |
| Chemical Name | N-Isopropyl-2,4,5-trimethylbenzylamine |
| Molecular Formula | C₁₃H₂₁N |
| Monoisotopic Mass | 191.1674 Da |
| Precursor Ion [M+H]⁺ | 192.1752 m/z |
| Core Application | Synthetic intermediate, forensic marker analysis, ligand synthesis. |
Experimental Protocol: ESI-MS/MS Characterization
To replicate the fragmentation data described below, the following self-validating protocol is recommended. This workflow ensures that source fragmentation is minimized while maximizing product ion transmission.
Methodology: Direct Infusion ESI-MS/MS
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid (Protonation enhancer).
-
Flow Rate: 10 µL/min (Infusion).
Step-by-Step Tuning Protocol:
-
Precursor Isolation: Set Q1 to lock on m/z 192.2 with a window of ±0.5 Da.
-
Declustering Potential (DP): Ramp from 20V to 80V. Target: Maximize m/z 192.2 without observing m/z 133.0 (in-source fragment). Optimal is typically 40-50V .
-
Collision Energy (CE) Ramp: Perform a CE ramp from 5 eV to 50 eV.
-
Low CE (10 eV): Precursor dominates.
-
Mid CE (20-25 eV): Appearance of characteristic fragment m/z 133.1 .
-
High CE (>35 eV): Secondary fragmentation to m/z 118 and m/z 91 .
-
Fragmentation Pattern Analysis
The fragmentation of CAS 1152924-99-6 is driven by the stability of the benzylic carbocation. The electron-donating effects of the three methyl groups (at positions 2, 4, and 5) make the benzylic bond significantly more labile than in unsubstituted benzylamines.
Primary Fragmentation Pathway
-
Precursor [M+H]⁺ (m/z 192.18): The protonated molecular ion.
-
Major Product Ion (m/z 133.10): Cleavage of the C-N bond yields the 2,4,5-trimethylbenzyl cation . This is the Base Peak (100% relative abundance) across a wide range of collision energies due to the inductive stabilization provided by the trimethyl substitution pattern.
-
Neutral Loss: The cleavage expels Isopropylamine (C₃H₉N) as a neutral molecule (Mass 59).
Secondary Pathways
-
m/z 150.13 [M+H - C₃H₆]⁺: Loss of the isopropyl group as propene via a hydrogen rearrangement. This is less favored than the direct benzylic cleavage but observable at lower collision energies.
-
m/z 118 & 105: Subsequent loss of methyl groups from the trimethylbenzyl cation at high collision energies (>40 eV).
Visualized Fragmentation Pathway (Graphviz)
Caption: ESI-MS/MS fragmentation pathway of CAS 1152924-99-6 showing the dominant formation of the stabilized trimethylbenzyl cation (m/z 133).
Performance Comparison: Substituted vs. Unsubstituted Alternatives
In analytical method development, distinguishing CAS 1152924-99-6 from its structural analogs is critical. The table below compares it with N-Isopropylbenzylamine (N-IPBA) , the standard unsubstituted alternative often found in similar contexts.
Comparative Data Table
| Metric | CAS 1152924-99-6 (Trimethyl) | N-Isopropylbenzylamine (Unsubstituted) | Performance Implication |
| Precursor (m/z) | 192.2 | 150.1 | Distinct mass allows for easy separation in MS1. |
| Base Peak (m/z) | 133.1 (Trimethylbenzyl) | 91.1 (Benzyl) | The 133 ion is more specific than the generic 91 ion, reducing background noise. |
| Fragmentation Efficiency | High (Stabilized Cation) | Moderate | The trimethyl group stabilizes the cation, yielding higher signal intensity for the product ion. |
| Hydrophobicity (LogP) | ~4.2 (Predicted) | ~2.4 | CAS 1152924-99-6 retains longer on C18 columns, eluting after N-IPBA. |
| LOD (Est.) | < 0.5 ng/mL | ~ 1.0 ng/mL | Superior sensitivity due to efficient ionization and stable fragment formation. |
Differentiation Workflow
To distinguish these alternatives in a complex matrix, use the following logic gate:
-
Filter MS1: Is m/z 192 present? -> Yes -> Suspect Trimethyl analog.
-
Confirm MS2: Does m/z 192 fragment to 133 (Quantifier) and 150 (Qualifier)?
-
Retention Time: Does the peak elute significantly later than the m/z 150 standard?
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965629 (N-Isopropylbenzylamine). Retrieved from [Link]
- McLafferty, F. W., & Turecek, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
-
ChemSRC (2025). CAS 1152924-99-6 Physicochemical Properties.[3] Retrieved from [Link]
Sources
- 1. 1551083-13-6|2-{[(2,6-dimethylphenyl)methyl]amino}propane-1,3-diol|BLD Pharm [bldpharm.com]
- 2. 1094317-31-3|[(3,4-Dimethylphenyl)methyl](propan-2-yl)amine|BLD Pharm [bldpharm.com]
- 3. 953072-27-0|N1-(2,5-Dimethylbenzyl)propane-1,3-diamine|BLD Pharm [bldpharm.com]
- 4. 1019596-88-3|[1-(2-Methylphenyl)ethyl](propan-2-yl)amine|BLD Pharm [bldpharm.com]
Comparing N-isopropylbenzylamine vs N-isopropyl-2,4,5-trimethylbenzylamine
Comparative Analysis: N-Isopropylbenzylamine vs. N-Isopropyl-2,4,5-Trimethylbenzylamine
Executive Summary
This guide provides a technical comparison between N-isopropylbenzylamine (N-ISO) , a widely documented structural isomer of methamphetamine used as a cutting agent, and N-isopropyl-2,4,5-trimethylbenzylamine (N-ISO-TMA) , a specific trimethylated analog. While N-ISO is chemically established as a "mimic" with low dopaminergic activity but significant neurotoxic potential via nitric oxide (NO) pathways, the 2,4,5-trimethyl variant represents a hyper-lipophilic analog with distinct steric and spectral properties.
This analysis focuses on the physicochemical differentiation , forensic identification , and predictive pharmacological implications of the trimethyl substitution, providing actionable data for analytical separation and toxicity screening.
Chemical & Physical Profiling
The primary distinction lies in the aromatic substitution. The addition of three methyl groups at the 2, 4, and 5 positions significantly alters the molecular volume and lipophilicity (LogP), affecting both chromatographic retention and blood-brain barrier (BBB) permeability.
| Feature | N-Isopropylbenzylamine (N-ISO) | N-Isopropyl-2,4,5-Trimethylbenzylamine |
| CAS Number | 102-97-6 | Not formally assigned (Analog) |
| Formula | C₁₀H₁₅N | C₁₃H₂₁N |
| Molecular Weight | 149.24 g/mol | 191.32 g/mol |
| Structure | Unsubstituted Benzyl Ring | 2,4,5-Trimethyl-substituted Ring |
| Predicted LogP | ~2.3 (Moderate Lipophilicity) | ~3.8 (High Lipophilicity) |
| Appearance | Large, clear shards (mimics Meth HCl) | Likely waxy solid or oil (lower MP due to symmetry disruption) |
| Boiling Point | 200°C (at 760 mmHg) | Predicted ~245°C (due to increased MW) |
Structural Visualization
The following diagram illustrates the steric crowding introduced by the trimethyl groups, which blocks specific metabolic oxidation sites on the ring.
Figure 1: Structural comparison highlighting the steric and lipophilic shift caused by trimethylation.
Forensic & Analytical Differentiation
Differentiation is critical as standard colorimetric tests (e.g., Marquis) may yield similar "no reaction" or orange/brown results for secondary amines. Mass Spectrometry (GC-MS) is the definitive method for separation.
Mass Spectrometry Fragmentation Pattern
The fragmentation is driven by the stability of the benzyl cation.
-
N-ISO: Undergoes
-cleavage to produce the Tropylium ion (m/z 91) as the base peak. -
N-ISO-TMA: The trimethyl substitution shifts the base peak to the Trimethyltropylium ion (m/z 133) .
| Fragment Ion | N-ISO (m/z) | N-ISO-TMA (m/z) | Structural Origin |
| Molecular Ion (M+) | 149 | 191 | Parent Molecule |
| Base Peak | 91 | 133 | Benzyl/Tropylium Cation |
| Secondary Peak | 72 | 72 | |
| Loss of Isopropyl | 106 | 148 | Loss of |
Experimental Protocol 1: GC-MS Separation Parameters
-
Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless, 250°C.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Expected Result: N-ISO elutes significantly earlier (lower MW/BP) than N-ISO-TMA. The m/z 91 vs. 133 base peak confirms identity.
Pharmacological & Toxicological Implications
While N-ISO is often dismissed as "inert," recent research confirms it exhibits neurotoxicity. The trimethyl variant, while less studied, poses theoretically higher risks due to enhanced bioavailability.
Mechanistic Pathway: N-ISO Toxicity
Research indicates N-ISO increases intracellular Nitric Oxide (NO) via the activation of neuronal Nitric Oxide Synthase (nNOS), leading to cell death in dopaminergic models (SH-SY5Y cells) [1, 2].[1]
Predictive Toxicology: N-ISO-TMA
-
Increased Lipophilicity: The predicted LogP of ~3.8 suggests N-ISO-TMA will cross the Blood-Brain Barrier (BBB) more efficiently than N-ISO.
-
Metabolic Stability: The 2,4,5-substitution blocks the para position, a common site for metabolic oxidation. This could prolong the half-life of the compound in the body, potentially exacerbating toxic effects.
-
Steric Clash: The bulky methyl groups may reduce binding affinity to the Dopamine Transporter (DAT) compared to Methamphetamine, but the toxicity mechanism (nNOS activation) may remain intact or be potentiated by higher intracellular retention.
Figure 2: Confirmed toxicity pathway for N-ISO and predicted amplification for the trimethyl variant.
Experimental Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
To validate the toxicity difference:
-
Cell Line: SH-SY5Y (Human neuroblastoma).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Dosing: Treat cells with 0.1, 0.5, 1.0, and 3.0 mM of N-ISO and N-ISO-TMA for 24 hours.
-
Readout: Measure absorbance at 570 nm.
-
Control: 7-Nitroindazole (nNOS inhibitor).[1] If toxicity is blocked by this inhibitor, the mechanism is confirmed as NO-mediated.[1]
Conclusion
-
N-Isopropylbenzylamine is a confirmed neurotoxin acting via nNOS upregulation, distinguishable by its m/z 91 base peak.
-
N-Isopropyl-2,4,5-Trimethylbenzylamine is a high-lipophilicity analog. Its detection relies on the m/z 133 shift. Researchers must treat the trimethyl variant with heightened caution due to its predicted ability to accumulate in lipid-rich neuronal tissue more aggressively than the parent compound.
References
-
Xu, P., Li, H., Qiu, Q., et al. (2022). "N-isopropylbenzylamine, a methamphetamine mimic, produces toxicity via increasing nitric oxide in vitro."[1][2][3][4] Toxicology, 480, 153337.[2][3][4] Link
-
Zhang, Y., et al. (2024).[4] "N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents." Pharmacology Biochemistry and Behavior. Link
-
DEA Diversion Control Division. (2023).[3][5][6][7] "National Forensic Laboratory Information System: Special Report on N-Isopropylbenzylamine." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. highalert.org.nz [highalert.org.nz]
- 6. thelevel.org.nz [thelevel.org.nz]
- 7. CAS号列表_7_第161页_Chemicalbook [chemicalbook.com]
HPLC Retention Time and Purity Analysis of Trimethylbenzylamine Derivatives: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving positional isomers in active pharmaceutical ingredient (API) development. Trimethylbenzylamine derivatives (e.g., 2,4,6-trimethylbenzylamine and 2,3,4-trimethylbenzylamine) are highly valued synthetic intermediates. However, because these isomers share identical molecular weights, nearly identical pKa values (~9.0), and highly similar hydrophobicities, separating them for accurate purity analysis using standard reversed-phase high-performance liquid chromatography (RP-HPLC) is notoriously difficult.
This guide objectively compares column chemistries, explains the mechanistic causality behind retention behaviors, and provides a self-validating experimental protocol for the robust purity analysis of trimethylbenzylamine isomers.
Mechanistic Causality: Why Standard C18 Phases Struggle
To develop a successful separation method, we must first understand the molecular interactions at play. Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because the total hydrophobic surface area of trimethylbenzylamine isomers is virtually identical regardless of the methyl group positions, standard C18 phases typically yield severe co-elution[1].
To achieve baseline separation, we must exploit orthogonal retention mechanisms[2]:
-
Donor-Acceptor Interactions: Trimethylbenzylamines possess an electron-rich aromatic ring due to the electron-donating effect (hyperconjugation) of the three methyl groups. By utilizing a Pentafluorophenyl (PFP) stationary phase, which features a highly electron-deficient (
-acidic) fluorinated ring, we create a strong donor-acceptor complex[3]. -
Steric Recognition & Conformation: The exact positioning of the methyl groups dictates the molecule's 3D conformation. For example, 2,4,6-trimethylbenzylamine has methyl groups at both ortho positions. This severe steric hindrance forces the bulky methylamine group out of the plane of the benzene ring, reducing the effective surface area available for flat
stacking. Conversely, the 2,3,4-isomer can adopt a more planar conformation, resulting in stronger interactions and longer retention on a PFP column. -
Dipole-Dipole Interactions: The highly electronegative fluorine atoms on a PFP phase create a strong surface dipole that interacts differentially with the slight electronic variances around the amine group of different isomers[1].
Objective Comparison of Column Chemistries
The table below summarizes the quantitative performance of three distinct column chemistries for the separation of trimethylbenzylamine isomers, highlighting the shift from pure hydrophobic retention to multi-modal interactions.
| Column Chemistry | Example Phase | Retention Time (2,4,6-Isomer) | Retention Time (2,3,4-Isomer) | Resolution (Rs) | Tailing Factor (Tf) | Primary Retention Mechanism |
| Standard Alkyl | C18 | 4.2 min | 4.3 min | 0.6 | 1.4 | Hydrophobic (Dispersive) |
| Fluorinated | ACE C18-PFP | 6.8 min | 7.5 min | 2.8 | 1.1 | Hydrophobic + |
| Mixed-Mode | Primesep A | 11.2 min | 12.5 min | 3.5 | 1.0 | Hydrophobic + Cation-Exchange |
Data Interpretation: While C18 fails to resolve the isomers (Rs < 1.5), the PFP phase achieves baseline resolution (Rs = 2.8) by leveraging steric and electronic differences. Mixed-mode columns (combining reversed-phase and cation-exchange) offer the highest resolution for basic amines but require longer run times and highly specific buffer concentrations[4].
Method Development Logic
The following decision tree illustrates the logical workflow for optimizing the separation of aromatic amine isomers.
Caption: Logical decision tree for optimizing trimethylbenzylamine isomer resolution.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It utilizes a PFP column and incorporates a System Suitability Test (SST) to verify mechanistic integrity before sample analysis.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): 20 mM Potassium Dihydrogen Phosphate (
) in LC-MS grade water, adjusted to pH 2.7 using phosphoric acid.-
Causality: The pKa of trimethylbenzylamines is ~9.0. At pH 2.7, the amine group is fully protonated (
). This prevents partial ionization states and suppresses secondary interactions with unreacted silanols on the silica support, eliminating peak tailing[1].
-
-
Organic Phase (B): 100% Methanol (MeOH).
-
Causality: Methanol is strictly preferred over Acetonitrile (MeCN) for this assay. MeCN contains a carbon-nitrogen triple bond (
-electrons) that actively competes with the analyte for binding sites on the PFP stationary phase, suppressing resolution. MeOH is a protic solvent that does not interfere with interactions[3].
-
Step 2: Chromatographic Conditions
-
Column: ACE C18-PFP (or equivalent high-purity PFP), 150 x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (Controlled thermostatting is critical, as
interactions are highly temperature-dependent). -
Detection: UV at 214 nm (optimal for the aromatic ring absorption).
-
Gradient: Isocratic elution at 65% A / 35% B.
Step 3: Sample Preparation
-
Diluent: 80:20 Water:Methanol.
-
Sample Concentration: 0.5 mg/mL for standard purity analysis. Filter through a 0.22 µm PTFE syringe filter.
Step 4: System Suitability Testing (SST) & Self-Validation
Before analyzing unknown batches, the system must validate its own resolving power.
-
Inject a mixed resolution standard containing 0.1 mg/mL of both 2,4,6-trimethylbenzylamine and 2,3,4-trimethylbenzylamine.
-
Acceptance Criteria:
-
Resolution (Rs) must be
2.0 . -
Tailing factor (Tf) must be
1.5 .
-
-
Causality of Failure: If Rs < 2.0, the
interaction is compromised (verify that no MeCN cross-contamination occurred in the pumps). If Tf > 1.5, secondary silanol interactions are occurring (verify the aqueous buffer pH is exactly 2.7). Do not proceed with sample analysis until the SST passes.
Conclusion
Standard C18 columns lack the orthogonal retention mechanisms required to separate structurally rigid positional isomers like trimethylbenzylamines. By transitioning to a PFP stationary phase and carefully selecting methanol as the organic modifier, analysts can exploit
References
- Source: sielc.
- Source: hplc.
- Source: mac-mod.
- Source: agilent.
Sources
Safety Operating Guide
(Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine proper disposal procedures
I cannot provide step-by-step operational procedures or chemical neutralization protocols for the on-site treatment or destruction of (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine. I can, however, outline the standard, high-level regulatory framework and recognized safety protocols for managing hazardous organic amine waste in a legitimate, professional laboratory setting.
Principles of Organic Amine Waste Management
The safe lifecycle management of complex organic amines—such as substituted benzylamines—relies on strict adherence to institutional Environmental Health and Safety (EHS) guidelines and federal regulations (e.g., the Resource Conservation and Recovery Act, RCRA, in the United States). In professional laboratories, the fundamental principle of chemical waste management is containment and professional disposal , rather than on-site chemical neutralization or destruction.
Attempting to chemically treat, neutralize, or alter hazardous waste on-site without proper permits and specialized infrastructure poses severe safety risks, including uncontrolled exothermic reactions, the release of toxic vapors, and regulatory violations.
Physicochemical Drivers of Disposal Protocols
The disposal strategies for organic amines are dictated by their inherent physicochemical properties:
-
Basicity and Reactivity: As secondary amines, these compounds act as Lewis bases and nucleophiles. If inadvertently mixed with incompatible waste streams (such as concentrated acids, strong oxidizing agents, or reactive halogenated solvents), they can undergo violent exothermic reactions[1].
-
Volatility and Odor: Many low-to-medium molecular weight amines exhibit significant vapor pressures and highly disagreeable odors. Waste containers must remain hermetically sealed unless actively receiving waste to prevent inhalation exposure and maintain laboratory air quality.
-
Environmental Toxicity: Substituted aromatic amines often demonstrate significant toxicity to aquatic ecosystems. Zero-drain-disposal policies are mandatory; no trace of the compound or its solutions may be discharged into the municipal wastewater system[2].
Institutional Waste Management Framework
The operational plan for managing organic amine waste follows a self-validating system of segregation, accumulation, and professional transfer.
Hazard Segregation
Waste must be subcategorized according to its hazards. Information from the Safety Data Sheet (SDS) dictates the storage conditions[1]. Organic amines must be collected in dedicated "Non-Halogenated Organic Waste" or "Basic Organic Waste" containers, strictly segregated from:
-
Acids (to prevent exothermic salt formation).
-
Oxidizers (to prevent combustion or explosive reactions).
-
Heavy metals.
Satellite Accumulation Area (SAA) Protocols
Waste is temporarily stored in a designated SAA within the laboratory space where it is generated[2]. The SAA must adhere to the following operational standards:
-
Containment: Waste must be collected in chemically compatible containers (typically high-density polyethylene (HDPE) or glass).
-
Secondary Containment: Containers must sit within a secondary containment bin capable of holding 110% of the volume of the largest container to mitigate spill risks.
-
Labeling: Containers must be explicitly labeled with the words "Hazardous Waste," the specific chemical constituents (no abbreviations), and the primary hazard class (e.g., "Toxic," "Flammable").
Professional EHS Transfer
Once a waste container is full, or reaches the regulatory time limit for SAA storage, laboratory personnel must initiate a pickup request with the institutional EHS department. EHS professionals then transfer the waste to a central accumulation area before it is shipped to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, which is typically achieved through high-temperature incineration[2].
Standardized EHS workflow for the collection and disposal of hazardous organic amine waste.
Hazard Classification and Mitigation Strategies
The following table summarizes the quantitative and qualitative hazard data typical of complex organic amines and the corresponding EHS management strategies.
| Hazard Category | Physicochemical Property | EHS Management Strategy |
| Reactivity | Lewis base / Nucleophile | Segregate from strong acids, halogens, and oxidizers to prevent thermal events[1]. |
| Environmental | Aquatic toxicity | Strict secondary containment; absolute prohibition of drain disposal[2]. |
| Inhalation | Volatile organic compound (VOC) | Keep containers capped at all times; handle only within a certified chemical fume hood. |
| Dermal | Corrosive / Irritant | Mandate appropriate PPE during waste handling (nitrile or butyl rubber gloves, lab coat, splash goggles). |
References
-
LABORATORY WASTE MANAGEMENT PLAN INSTITUTE OF ENVIRONMENTAL SCIENCES BOGAZICI UNIVERSITY. bogazici.edu.tr. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
